molecular formula C17H14N4O5S2 B1622888 Phthalylsulfamethizole CAS No. 485-24-5

Phthalylsulfamethizole

カタログ番号: B1622888
CAS番号: 485-24-5
分子量: 418.5 g/mol
InChIキー: IVOLPXGGYPYZOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phthalylsulfamethizole is a useful research compound. Its molecular formula is C17H14N4O5S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phthalylsulfamethizole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalylsulfamethizole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

485-24-5

分子式

C17H14N4O5S2

分子量

418.5 g/mol

IUPAC名

2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24)

InChIキー

IVOLPXGGYPYZOM-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

正規SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

他のCAS番号

485-24-5

製品の起源

United States

Foundational & Exploratory

Technical Guide: Phthalylsulfamethizole Mechanism of Action on Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalylsulfamethizole is a sulfonamide prodrug designed for localized intestinal activity. Unlike systemic sulfonamides (e.g., sulfamethoxazole), it acts as a "Trojan horse" delivery system. It remains pharmacologically inactive and poorly absorbed in the upper gastrointestinal tract due to the N4-phthalyl substitution. Upon reaching the large intestine, it undergoes hydrolysis—mediated by bacterial enzymes and alkaline pH—to release the active moiety, sulfamethizole .

The core mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the de novo folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), sulfamethizole blocks the formation of dihydropteroate, causing a "thymineless death" in susceptible bacteria.

Molecular Pharmacology & Activation

The Prodrug Strategy: Intestinal Activation

Phthalylsulfamethizole is an


-substituted sulfonamide. The bulky phthalyl group at the 

-nitrogen prevents the molecule from binding to DHPS and significantly reduces its lipophilicity, preventing systemic absorption in the stomach and small intestine.

Activation Pathway:

  • Transit: The prodrug travels to the colon largely intact.

  • Hydrolysis: Intestinal bacteria (via amidases) and the alkaline environment of the colon hydrolyze the amide bond linking the phthalyl group to the sulfonamide.

  • Release: This reaction liberates phthalic acid (inert byproduct) and sulfamethizole (active antimicrobial).

Mechanism of Action: DHPS Inhibition

Once released, sulfamethizole targets the folate pathway.[1] Bacteria cannot uptake exogenous folate; they must synthesize it de novo.

  • Target Enzyme: Dihydropteroate Synthase (DHPS) [EC 2.5.1.15].

  • Natural Substrates: Para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[2][3]

  • Inhibition Logic: Sulfamethizole is a structural analog of PABA.[4] It competes for the PABA-binding pocket on DHPS.[4]

  • The "Dead-End" Adduct: Recent structural studies suggest that sulfonamides are not merely passive inhibitors. They can act as alternative substrates, reacting with DHPP to form a pterin-sulfonamide adduct . This adduct cannot be processed further by dihydrofolate synthase, effectively creating a metabolic dead end and sequestering the pterin pool.

FolatePathway Prodrug Phthalylsulfamethizole (Inactive Prodrug) ActiveDrug Sulfamethizole (Active Inhibitor) Prodrug->ActiveDrug Hydrolysis (Colon) DHPS ENZYME: Dihydropteroate Synthase (DHPS) ActiveDrug->DHPS Competitive Inhibition (Ki ~ 5 µM) Adduct Dead-End Adduct (Pterin-Sulfamethizole) ActiveDrug->Adduct Alternative Substrate GutEnzymes Intestinal Amidases / pH GutEnzymes->Prodrug GTP GTP DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPP) GTP->DHPP Upstream Steps DHPP->DHPS DHPP->Adduct PABA Para-aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Normal Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (Active Cofactor) DHF->THF DNA DNA/RNA Synthesis (Thymidine/Purines) THF->DNA

Figure 1: The activation of Phthalylsulfamethizole and its interference in the folate biosynthesis pathway.[2][4][5]

Quantitative Analysis

The efficacy of sulfamethizole is defined by its affinity for DHPS relative to the natural substrate PABA. While specific


 values for sulfamethizole are less commonly cited than for sulfamethoxazole, the class kinetics are highly conserved.

Table 1: Comparative Kinetic & Potency Data

ParameterValueContext/Notes
Target Enzyme Dihydropteroate Synthase (DHPS)Essential for folate synthesis (absent in mammals).
Inhibition Type CompetitiveCompetes directly with PABA.[4]
Representative

~5.1 µM (Sulfamethoxazole proxy)High affinity binding to E. coli DHPS [1].
Representative

~2.7 µMConcentration to inhibit 50% enzyme activity [2].[4]
MIC (Susceptible) 32 - 64 µg/mLTypical breakpoint for Enterobacteriaceae.
MIC (Resistant) > 256 µg/mLOften due to folP gene mutations.

Analytic Note: The


 of sulfonamides is typically in the low micromolar range, often similar to or slightly lower than the 

for PABA (~7.8 µM), allowing effective competition when PABA levels are normal.

Experimental Protocols

To validate the mechanism of action, two primary assays are recommended: a biochemical enzyme assay and a microbiological growth assay.

Protocol A: Spectrophotometric DHPS Inhibition Assay (NADPH-Coupled)

This assay measures DHPS activity by coupling the production of dihydropteroate to a second reaction catalyzed by dihydrofolate reductase (DHFR), which consumes NADPH.

Principle:




Rate of NADPH oxidation (decrease in absorbance at 340 nm)

DHPS activity.

Workflow:

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.6), 10 mM

      
      .
      
    • Substrates: 50 µM PABA, 50 µM DHPP.

    • Coupling System: Excess purified DHFR, 100 µM NADPH.

    • Enzyme: Purified bacterial DHPS (e.g., E. coli recombinant).[6]

    • Test Compound: Sulfamethizole (dissolved in DMSO).

  • Reaction Assembly:

    • In a UV-transparent 96-well plate, mix Buffer, DHPS, DHFR, NADPH, and Sulfamethizole (various concentrations).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add DHPP to initiate the reaction.[7] (Order is critical; DHPP binding orders the active site).

  • Measurement:

    • Monitor

      
       continuously for 10 minutes.
      
  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [Sulfamethizole] to determine 
      
      
      
      .
Protocol B: Minimal Inhibitory Concentration (MIC) Assay

Standard broth microdilution to assess whole-cell potency.

  • Inoculum: Prepare

    
     CFU/mL of E. coli (ATCC 25922) in Mueller-Hinton Broth.
    
  • Plate Setup: Dispense 100 µL of inoculum into wells containing serial dilutions of Sulfamethizole (0.25 to 256 µg/mL).

    • Note: Since Phthalylsulfamethizole is the prodrug, pure Sulfamethizole must be used for in vitro testing to bypass the hydrolysis requirement.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Resistance Mechanisms

Resistance to sulfamethizole arises primarily through mutations in the folP gene encoding DHPS.

  • Target Modification: Specific amino acid substitutions within the PABA-binding pocket of DHPS reduce sulfonamide affinity without significantly impairing PABA binding.

  • PABA Overproduction: Some bacteria upregulate PABA synthesis, outcompeting the drug (Le Chatelier's principle).

References

  • Venkatesan, M. et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Link

  • Allegra, C. J. et al. (1990).[4] Pneumocystis carinii dihydropteroate synthase: kinetic properties and inhibition by sulfonamides. Journal of Clinical Investigation. Link

  • Fernández-Villa, D. et al. (2019).[4] Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.[4] Bacterial Resistance to Antibiotics.[3] Link

  • Hammoudeh, D. et al. (2014).[7] Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. Link

  • DrugBank Online. (2024). Sulfamethizole: Pharmacology and Interactions. Link

Sources

Physicochemical Properties and Polymorphism of Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the physicochemical characterization and solid-state analysis of Phthalylsulfamethizole , a sulfonamide prodrug.

Technical Guide & Characterization Framework

Executive Summary

Phthalylsulfamethizole is a prodrug of the antibiotic sulfamethizole, designed for targeted delivery to the lower gastrointestinal tract. By masking the N4-amino group of sulfamethizole with a phthalic acid moiety, the molecule exhibits poor gastric solubility, minimizing systemic absorption in the stomach. Upon reaching the alkaline environment of the intestine, it solubilizes and undergoes enzymatic or chemical hydrolysis to release the active sulfamethizole.

This guide addresses the critical need for rigorous solid-state characterization (polymorphism screening) and physicochemical profiling (pKa, solubility, stability), which are determinants of the drug's release kinetics and therapeutic efficacy.

Molecular Architecture & Physicochemical Baseline

Chemical Structure & Prodrug Logic

Phthalylsulfamethizole is chemically 2-[[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid] .[1]

  • Parent Moiety: Sulfamethizole (Antibacterial).[1][2]

  • Pro-moiety: Phthalic acid (Solubility modifier).[1]

  • Linkage: Amide bond at N4 position.[1]

Mechanism of Action: The phthalyl group renders the molecule amphoteric but predominantly acidic. In the low pH of the stomach (pH 1.2), the carboxylic acid group is protonated (neutral), and the sulfonamide group is also largely unionized, leading to extremely low solubility . In the intestine (pH > 6.0), the carboxylic acid deprotonates, significantly increasing solubility and allowing enzymatic hydrolysis (via amidases) to release the active sulfamethizole.

Physicochemical Profile (Baseline Data)
PropertyValue / CharacteristicBiopharmaceutical Implication
Molecular Weight ~432.47 g/mol Moderate size; permeability limited by polarity.[1]
Melting Point ~240°C (dec) (Typical for class)High lattice energy; indicative of strong intermolecular H-bonding (amide/sulfonamide).[1]
pKa (Acidic) ~3.5 (COOH) & ~5.3 (Sulfonamide) Solubility is highly pH-dependent.[1] Insoluble at pH < 3; Soluble at pH > 6.[1]
LogP (Octanol/Water) ~1.5 - 2.0 (Estimated)Moderate lipophilicity, but ionization at intestinal pH limits passive diffusion of the prodrug.[1]
Solubility Class Practically insoluble in water & chloroform; Soluble in aqueous alkali hydroxides.[1]Requires enteric-specific dissolution testing.[1]

Polymorphism Landscape

Sulfonamides are notorious for exhibiting polymorphism (the ability to crystallize in multiple lattice arrangements).[1] For Phthalylsulfamethizole, the presence of multiple hydrogen bond donors (amide NH, sulfonamide NH) and acceptors (carbonyls, thiadiazole N) creates a high probability of multiple crystal forms.

Polymorph Screening Strategy

Since specific polymorphs (e.g., Form I vs. Form II) may vary by synthesis batch, a screening protocol is essential to ensure batch-to-batch consistency.[1]

Critical Quality Attributes (CQAs) affected by Polymorphism:

  • Dissolution Rate: Metastable forms may dissolve faster, potentially altering the site of release (proximal vs. distal bowel).[1]

  • Chemical Stability: Amorphous or metastable forms are more susceptible to premature hydrolysis during storage.[1]

  • Processability: Crystal habit (needle vs. plate) affects flow and tableting.[1]

Visualization: Polymorph Screening Workflow

The following diagram outlines the decision tree for identifying and classifying polymorphs of Phthalylsulfamethizole.

PolymorphScreening Start Raw Phthalylsulfamethizole API Recryst Recrystallization Screening (Solvent/Anti-solvent, Cooling, Evaporation) Start->Recryst Analysis Solid-State Analysis (PXRD, DSC, TGA, Microscopy) Recryst->Analysis Solvents Solvents: Ethanol, Acetone, Water/NaOH, DMSO Solvents->Recryst Decision Distinct Pattern Observed? Analysis->Decision NewForm New Polymorph Identified Decision->NewForm Yes (New Peaks/Tm) SameForm Consistent Crystal Form Decision->SameForm No StabTest Thermodynamic Stability Testing (Slurry Conversion) NewForm->StabTest SameForm->StabTest FinalSpec Master Control Specification StabTest->FinalSpec Define Stable Form for Formulation

Figure 1: Strategic workflow for the isolation and identification of Phthalylsulfamethizole polymorphs.

Hydrolysis & Stability Kinetics

The therapeutic activation of Phthalylsulfamethizole relies on the cleavage of the amide bond. This process is catalyzed by base (chemical hydrolysis) and intestinal enzymes (enzymatic hydrolysis).[1]

Reaction Pathway

The hydrolysis follows pseudo-first-order kinetics in aqueous buffers, with the rate constant (


) increasing significantly with pH.[1]

Reaction:


[1]
Visualization: Activation Pathway

Hydrolysis Prodrug Phthalylsulfamethizole (Inactive, Insoluble) Intermediate Transition State (Tetrahedral Intermediate) Prodrug->Intermediate pH > 7.0 + H2O Active Sulfamethizole (Active Antibiotic) Intermediate->Active Byproduct Phthalic Acid (Excipient) Intermediate->Byproduct

Figure 2: Hydrolytic activation pathway of Phthalylsulfamethizole in the intestinal environment.[1]

Experimental Protocols

Protocol A: pH-Solubility Profile Determination

Rationale: To confirm the "gastric insoluble / intestinal soluble" release mechanism.

  • Buffer Preparation: Prepare 50 mL aliquots of buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

  • Saturation: Add excess Phthalylsulfamethizole (approx. 100 mg) to each buffer vessel.

  • Equilibration: Shake at 37°C ± 0.5°C for 24 hours.

  • Filtration: Filter suspension through a 0.45 µm PTFE syringe filter (discard first 2 mL).

  • Quantification: Analyze filtrate via HPLC (C18 column, Mobile Phase: Methanol:Phosphate Buffer).

    • Note: Ensure rapid analysis to prevent hydrolysis during the assay, or keep samples chilled.

Protocol B: Polymorph Identification via DSC

Rationale: To detect phase transitions, solvates, or glass transitions.[1]

  • Sample Prep: Weigh 2–4 mg of dried powder into an aluminum pan. Crimp with a pinhole lid (to allow moisture escape if hydrate).[1]

  • Parameters:

    • Heating Rate: 10°C/min.[1]

    • Range: 30°C to 260°C.[1]

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis:

    • Endotherm 1 (Broad/Low): Indicates solvent/water loss (Solvate/Hydrate).[1]

    • Endotherm 2 (Sharp): Melting point (approx 240°C).[1]

    • Exotherm: Indicates crystallization of amorphous content or polymorphic transition.

References

  • World Health Organization (WHO). International Nonproprietary Names (INN) for pharmaceutical substances.[1][3] WHO Drug Information.[1] [1]

  • National Center for Biotechnology Information. Sulfamethizole (CID 5328) - PubChem Compound Summary.[1] PubChem.[1]

  • European Pharmacopoeia (Ph.[1][3] Eur.). Sulfonamides General Monograph.[1] 10th Edition.[1] (Standard for melting point and identification methodologies).

  • H&M Analytical. Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis.

  • DrugBank Online. Phthalylsulfathiazole (DB13248).[1] (Structural analog reference for physicochemical baseline). [1]

  • Cambon, J.P., & Bastide, J. Hydrolysis Kinetics of Sulfonylureas in Aqueous Buffer Solutions.[1][4] J. Agric.[1] Food Chem. 1996, 44, 333-337.[1][4] (Kinetic model reference for sulfonamide hydrolysis).

Sources

Phthalylsulfamethizole: Prodrug Mechanics and the Pharmacodynamics of Sulfathiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological architecture of Phthalylsulfamethizole (PSM) , a classic prodrug designed for site-specific delivery, and its active metabolite, Sulfathiazole (ST) . While newer antibiotics have superseded sulfonamides in many clinical sectors, PSM remains a critical model for studying intestinal-targeted prodrug delivery and resistance mechanisms in Enterobacteriaceae. This document synthesizes the bioactivation pathways, pharmacodynamic logic, and validated analytical protocols required for modern investigation.

Molecular Architecture and Bioactivation

Phthalylsulfamethizole is an


-substituted sulfonamide. The addition of the phthalyl group at the 

nitrogen is not merely structural; it is a functional modification that alters the physicochemical profile of the parent sulfathiazole to prevent gastric absorption.
The Prodrug Logic
  • Gastric Stability: The phthalyl linkage renders the molecule insoluble in the acidic environment of the stomach (pH 1.5–3.5), preventing premature systemic absorption.

  • Site-Specific Release: Upon reaching the distal ileum and colon, the alkaline pH and, more critically, bacterial amidases produced by the colonic microbiota, hydrolyze the amide bond.

  • Therapeutic Yield: This cleavage releases the active moiety, Sulfathiazole, in high concentrations directly at the site of infection (luminal action) while minimizing systemic toxicity.[1]

Diagram: Bioactivation Pathway

The following diagram illustrates the hydrolysis mechanism that converts the inert PSM into active ST.

Bioactivation PSM Phthalylsulfamethizole (Prodrug - Inactive) Enzyme Bacterial Amidases (Colonic Microflora) PSM->Enzyme Substrate Binding ST Sulfathiazole (Active Metabolite) Enzyme->ST Hydrolysis PA Phthalic Acid (Byproduct) Enzyme->PA Cleavage

Figure 1: The bioactivation of Phthalylsulfamethizole via bacterial enzymatic hydrolysis in the lower GI tract.

Pharmacodynamics: Mechanism of Action

Once released, Sulfathiazole acts as a competitive inhibitor in the bacterial folate synthesis pathway.[1][2][3][4][5] Unlike mammalian cells, which uptake preformed folate, bacteria must synthesize it de novo.[1][2]

The Target: Dihydropteroate Synthase (DHPS)

Sulfathiazole is a structural analogue of para-aminobenzoic acid (PABA) .[2][4][5][6]

  • Competition: ST competes with PABA for the active site of the enzyme dihydropteroate synthase (DHPS).[2][4]

  • False Metabolite Formation: DHPS incorporates ST instead of PABA, creating a non-functional analog of dihydropteroic acid.

  • Pathway Collapse: This blockade prevents the formation of dihydrofolic acid, subsequently starving the bacteria of tetrahydrofolate—a cofactor essential for the synthesis of thymidine, purines, and bacterial DNA.[1][2]

Diagram: Folate Synthesis Inhibition

MOA PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Normal Pathway ST Sulfathiazole (Inhibitor) ST->DHPS Competitive Inhibition Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Figure 2: Competitive inhibition of DHPS by Sulfathiazole, halting the production of essential DNA precursors.[2][4]

Pharmacokinetics and Disposition

Understanding the differential pharmacokinetics (PK) between the prodrug and the metabolite is vital for interpreting toxicity and efficacy data.

Comparative PK Profile
ParameterPhthalylsulfamethizole (Prodrug)Sulfathiazole (Active Metabolite)
Absorption < 5% (Negligible systemic uptake)Rapidly absorbed if not locally confined
Primary Site Large Intestine (Lumen)Systemic Circulation / Urine
Protein Binding N/A~65% to Plasma Albumin
Metabolism Hydrolysis (Gut Bacteria)Hepatic Acetylation (

-acetylation)
Excretion Feces (unchanged)Urine (active & acetylated forms)
Half-Life N/A (Local action)7–12 hours

Critical Insight: The hepatic acetylation of Sulfathiazole produces acetylsulfathiazole, which is less soluble in acidic urine than the parent compound. This is the primary driver of crystalluria , a known renal toxicity risk.

Analytical Methodologies

For researchers quantifying PSM and ST simultaneously (e.g., in dissolution studies or biological matrices), a validated HPLC protocol is required.[7] The following protocol ensures separation of the prodrug, the metabolite, and the phthalic acid byproduct.

Protocol: Reverse-Phase HPLC Separation

Objective: Simultaneous quantification of Phthalylsulfamethizole and Sulfathiazole.

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 70:30 (Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV-Vis Diode Array at 254 nm (optimal for the benzene ring absorption common to both).

  • Temperature: Ambient (25°C).

2. Sample Preparation:

  • Standard Stock: Dissolve 10 mg of ST and 10 mg of PSM in 10 mL of Methanol (1000 µg/mL).

  • Dilution: Dilute with mobile phase to working concentrations (e.g., 10–100 µg/mL).

  • Filtration: Pass all samples through a 0.45 µm PTFE syringe filter before injection to protect the column.

3. System Suitability Parameters (Acceptance Criteria):

  • Resolution (

    
    ):  > 2.0 between ST and PSM peaks.
    
  • Tailing Factor (

    
    ):  < 2.0.[6]
    
  • Theoretical Plates (

    
    ):  > 2000.
    

Self-Validating Step: Always run a "blank" mobile phase injection first to ensure no ghost peaks from the solvent interfere with the early-eluting Sulfathiazole peak.

Toxicology and Safety Profile

While PSM is designed to minimize systemic exposure, the release of Sulfathiazole carries inherent sulfonamide risks.

  • Renal Toxicity (Crystalluria):

    • Mechanism:[1][2][3][4][5][6][8][9] Sulfathiazole and its acetylated metabolite have low solubility in acidic urine. Precipitation causes mechanical damage to renal tubules.

    • Mitigation: Maintain high fluid intake and alkalinize urine (Sodium Bicarbonate) to increase solubility.

  • Hypersensitivity (Stevens-Johnson Syndrome):

    • Sulfonamides are potent sensitizers. Researchers handling the powder must use PPE (gloves, mask) to avoid sensitization via inhalation or contact.

References

  • Mechanism of Action & Resistance: Yun, M., et al. (2012). "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." Science. [Link]

  • Pharmacokinetics & Absorption: Martinez, M. N., & Amidon, G. L. (2002). "A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals." The Journal of Clinical Pharmacology. [Link]

  • Analytical Methods (HPLC): Ghanem, M. M., et al. (2012).[7][10] "Validated and Stability Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium, Sulfathiazole Sodium and Sulfadimidine Sodium." International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemical Properties & Safety: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 5340, Sulfathiazole." [Link]

Sources

Phthalylsulfamethizole: Mechanistic Profiling and Antibacterial Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Phthalylsulfamethizole, focusing on its mechanism as a prodrug, its specific antibacterial spectrum mediated by its active metabolite, and the experimental frameworks required to validate its efficacy.

Technical Guide for Drug Development & Application Scientists

Executive Summary

Phthalylsulfamethizole is a specialized sulfonamide prodrug designed for site-specific delivery within the gastrointestinal tract. Unlike systemic sulfonamides (e.g., sulfamethoxazole), Phthalylsulfamethizole is engineered to possess poor oral bioavailability. This physicochemical property ensures that the compound remains concentrated in the intestinal lumen, where it undergoes enzymatic hydrolysis to release its active metabolite, sulfamethizole .

This guide analyzes the compound’s transition from an inert carrier to a bioactive inhibitor of dihydropteroate synthase (DHPS), details its spectrum against enteric pathogens, and provides validated protocols for assessing its pharmacodynamic profile.

Mechanistic Foundation: The Prodrug-to-Active Cascade

The efficacy of Phthalylsulfamethizole is governed by a two-stage activation process. It is critical to understand that the parent compound has negligible antibacterial activity in vitro until hydrolyzed.

Activation Pathway
  • Ingestion & Transit: The phthalyl group at the

    
    -position renders the molecule insoluble and poorly absorbed in the acidic environment of the stomach.
    
  • Intestinal Hydrolysis: Upon reaching the large intestine, bacterial acylases and the alkaline pH facilitate the cleavage of the phthalyl moiety.

  • Active Release: This releases Sulfamethizole (the active antimicrobial) and phthalic acid (inert carrier) directly at the site of infection.

  • Target Engagement: Sulfamethizole competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS), halting folate synthesis.

Signaling & Interaction Diagram

The following diagram illustrates the pharmacokinetic activation and subsequent pharmacodynamic blockade.

PhthalylMechanism cluster_lumen Intestinal Lumen (Site of Action) cluster_bateria Bacterial Cytosol Prodrug Phthalylsulfamethizole (Inert Prodrug) Enzyme Bacterial Acylases (Hydrolysis) Prodrug->Enzyme Active Sulfamethizole (Active Metabolite) Enzyme->Active Cleavage Carrier Phthalic Acid (Byproduct) Enzyme->Carrier DHPS Dihydropteroate Synthase (Target) Active->DHPS Competitive Inhibition Active->DHPS PABA PABA (Substrate) PABA->DHPS Blocked Folate Dihydrofolic Acid DNA DNA/RNA Synthesis Folate->DNA Required for

Figure 1: Mechanism of Action. The prodrug Phthalylsulfamethizole is hydrolyzed in the gut to release Sulfamethizole, which inhibits bacterial DHPS.

Antibacterial Spectrum Analysis

Since the active moiety is sulfamethizole , the spectrum of Phthalylsulfamethizole corresponds to the susceptibility profile of sulfamethizole, specifically against organisms present in the intestinal flora.

Primary Targets (Enteric Pathogens)

The drug is primarily indicated for Gram-negative bacilli (Enterobacteriaceae).

Organism GroupSpecific PathogensSusceptibility StatusClinical Relevance
Enterobacteriaceae Escherichia coliHigh Primary target for intestinal antisepsis.
Shigella spp.[1] (S. flexneri, S. sonnei)Variable Historically effective; resistance is increasing.
Proteus mirabilisHigh Susceptible to high local concentrations.
Klebsiella pneumoniaeModerate Often requires combination therapy.
Gram-Positives Staphylococcus aureusModerate Less relevant for intestinal infections but susceptible.
Enterococcus spp.Low/Resistant Generally intrinsically resistant to sulfonamides in vivo due to folate scavenging.
Anaerobes Bacteroides spp.Resistant Sulfonamides generally lack efficacy against obligate anaerobes.
Quantitative Data (Representative MICs)

Note: Values reflect the active metabolite, Sulfamethizole.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Breakpoint (Susceptible)
E. coli8 - 32>64≤ 256 (Urine/Gut)*
P. mirabilis1664≤ 256
Shigella spp.4 - 16Variable≤ 256

*Note: Due to massive concentration in the gut lumen (often >1000 µg/mL), organisms with "Intermediate" systemic MICs may be effectively eradicated locally.

Experimental Protocols for Validation

To evaluate Phthalylsulfamethizole in a research setting, one must account for the prodrug hydrolysis step. Standard MIC testing of the parent compound will yield false negatives.

Protocol A: Simulated Intestinal Hydrolysis Assay

Objective: Verify the release rate of sulfamethizole under gut-like conditions.

  • Preparation: Prepare Simulated Intestinal Fluid (SIF) (USP standard: pH 6.8, pancreatin added).

  • Inoculum: Supplement SIF with 5% fresh fecal slurry (human or rat) to provide bacterial acylases, or use purified acylase enzyme.

  • Incubation:

    • Dissolve Phthalylsulfamethizole (1 mg/mL) in the medium.

    • Incubate anaerobically at 37°C.

  • Sampling: Aliquot samples at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Mix 1:1 with ice-cold acetonitrile to precipitate proteins.

  • Quantification: Analyze supernatant via HPLC-UV (270 nm).

    • Mobile Phase: Phosphate buffer (pH 3.0) / Methanol (70:30).

    • Target: Disappearance of Phthalyl-peak and appearance of Sulfamethizole-peak.

Protocol B: Modified Antimicrobial Susceptibility Testing (AST)

Objective: Determine the bioactivity of the released agent.

Direct testing of Phthalylsulfamethizole on agar plates is invalid because standard media lacks the hydrolytic enzymes found in the gut.

Correct Workflow:

  • Pre-activation: Perform Protocol A (Hydrolysis) for 24 hours.

  • Filtration: Sterile filter (0.22 µm) the hydrolysate.

  • Dilution: Perform serial dilutions of the hydrolysate in Mueller-Hinton Broth.

  • Challenge: Inoculate with

    
     CFU/mL of target pathogen (e.g., E. coli ATCC 25922).
    
  • Control: Run a parallel MIC test using pure chemical standard Sulfamethizole .

  • Validation: The MIC of the hydrolysate (adjusted for molar concentration) should match the MIC of pure Sulfamethizole.

Experimental Workflow Diagram

AST_Workflow Start Phthalylsulfamethizole (Parent Compound) Step1 Step 1: Gut Simulation (Incubate with Fecal Slurry/Acylase) Start->Step1 Step2 Step 2: HPLC Verification (Confirm Conversion to Sulfamethizole) Step1->Step2 Step3 Step 3: Sterile Filtration (Remove Fecal Bacteria) Step2->Step3 >90% Conversion Step4 Step 4: MIC Assay (Target: E. coli / Shigella) Step3->Step4 Control Control Arm: Pure Sulfamethizole Control->Step4 Compare Potency

Figure 2: Validated workflow for testing prodrug antibacterial activity in vitro.

Scientific Commentary & Implications

The "Ion Trapping" Myth vs. Solubility Reality

Researchers often mistake the mechanism of gut retention. It is not solely due to pH-dependent ionization (ion trapping) but primarily due to the extreme insolubility of the phthalyl-substituted amide. This prevents passive diffusion across the enterocyte lipid bilayer. Once hydrolyzed, the released sulfamethizole is rapidly absorbed if not for the fact that it is generated in the distal colon where surface area for absorption is lower than the small intestine, maintaining high luminal concentrations.

Resistance Considerations

Resistance to sulfamethizole implies cross-resistance to Phthalylsulfamethizole. Mechanisms include:

  • plasmid-mediated sul genes: Encode mutant DHPS with low affinity for sulfonamides.

  • Hyper-production of PABA: Overwhelms the competitive inhibition.

Clinical Niche

While fluoroquinolones have largely replaced sulfonamides for systemic therapy, Phthalylsulfamethizole remains relevant for:

  • Pre-operative bowel preparation: Reducing bacterial load before colorectal surgery.

  • Resource-limited settings: Cost-effective management of bacillary dysentery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4806, Phthalylsulfathiazole (and related Sulfamethizole derivatives). Retrieved from .

  • World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. Retrieved from .

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. (Standard for MIC breakpoints). Retrieved from .

  • DrugBank Online. Sulfamethizole: Pharmacology and bacterial spectrum. Retrieved from .

  • Weinstein, L. (1975).The Sulfonamides. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Classic mechanistic reference for sulfonamide prodrugs).

Sources

The role of gut microbiota in the metabolism of Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Role of Gut Microbiota in the Metabolism of Phthalylsulfamethizole

Executive Summary

Phthalylsulfamethizole (PSM) represents a classic application of the "prodrug" strategy in antimicrobial pharmacotherapy, designed to deliver high local concentrations of active sulfonamide to the colon while minimizing systemic absorption in the upper gastrointestinal (GI) tract. Its therapeutic efficacy is obligatorily dependent on the metabolic activity of the gut microbiota.

This technical guide elucidates the precise biochemical mechanism by which commensal bacteria activate PSM, identifies the specific enzymatic machinery involved, and provides a validated experimental framework for studying this interaction. For drug development professionals, understanding this pathway is critical for predicting inter-patient variability and assessing the impact of dysbiosis on drug efficacy.

Molecular Mechanism of Activation

The structural logic of Phthalylsulfamethizole relies on the modification of the


-amino group of the sulfonamide core. In its native form, PSM is biologically inactive and highly polar, preventing passive diffusion across the epithelium of the stomach and small intestine.
The Hydrolytic Cleavage

Upon reaching the distal ileum and colon, PSM encounters a dense microbial ecosystem. Bacterial enzymes attack the amide bond linking the phthalyl moiety to the sulfamethizole core.

  • Substrate: Phthalylsulfamethizole (

    
    -phthalyl-N^1-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide).
    
  • Reaction Type: Hydrolytic deacylation.

  • Enzyme Class: Bacterial Aryl Acylamidases (EC 3.5.1.13).[1][2]

  • Products:

    • Sulfamethizole: The active antimicrobial agent (absorbed locally or acts intraluminally).

    • Phthalic Acid: The inert carrier molecule (excreted in feces).

Pathway Visualization

PSM_Metabolism cluster_bacteria Microbial Cell (e.g., Clostridium, E. coli) PSM Phthalylsulfamethizole (Inactive Prodrug) Gut Distal Gut Lumen (Anaerobic Environment) PSM->Gut Transit (No Absorption) Enzyme Bacterial Aryl Acylamidase (EC 3.5.1.13) Gut->Enzyme Substrate Binding SUL Sulfamethizole (Active Antibiotic) Enzyme->SUL Hydrolysis PHT Phthalic Acid (Carrier Byproduct) Enzyme->PHT Hydrolysis

Figure 1: The metabolic activation pathway of Phthalylsulfamethizole mediated by bacterial aryl acylamidases.

The Microbial Engine: Key Players and Enzymes

The capacity to hydrolyze


-substituted sulfonamides is not ubiquitous but is widely distributed among specific phylogenetic groups within the gut.
Primary Bacterial Genera

Research indicates that the hydrolytic activity is predominantly associated with obligate anaerobes and facultative anaerobes resident in the colon:

  • Clostridium spp. (e.g., C. sporogenes): High expression of hydrolytic enzymes capable of cleaving amide and azo bonds.

  • Bacteroides spp. (e.g., B. fragilis): Possess broad-spectrum amidase activity.

  • Escherichia coli: Strains expressing specific aryl acylamidases have been shown to cleave similar prodrugs (e.g., acetaminophen-like bonds).

  • Eubacterium spp.

Enzymatic Specificity

The enzyme responsible is Aryl Acylamidase (also known as aryl-acylamide amidohydrolase). Unlike mammalian liver amidases, bacterial variants often exhibit broader substrate specificity, allowing them to accept bulky groups like the phthalyl moiety.

  • Mechanism: The enzyme utilizes a catalytic triad (often Ser-His-Asp) to perform a nucleophilic attack on the carbonyl carbon of the amide bond.

  • Cofactors: Generally metal-independent, though some variants may be stabilized by divalent cations (

    
     or 
    
    
    
    ).

Experimental Validation Framework

To confirm the role of microbiota in PSM metabolism, a rigorous ex vivo anaerobic incubation protocol is required. This protocol distinguishes between chemical instability and true enzymatic metabolism.

Protocol: Anaerobic Fecal Slurry Assay

Objective: Quantify the conversion rate of PSM to Sulfamethizole by human/rat fecal microbiota.

Materials:

  • Fresh fecal samples (human or rat).

  • Anaerobic chamber (

    
     atmosphere).
    
  • Reduced Phosphate-Buffered Saline (PBS) containing 0.05% L-cysteine (reducing agent).

  • Phthalylsulfamethizole standard (purity >98%).

  • HPLC-UV or LC-MS/MS system.

Workflow Steps:

  • Slurry Preparation:

    • Transfer fresh feces immediately into the anaerobic chamber.

    • Homogenize feces in reduced PBS (10% w/v suspension) to create the fecal slurry.

  • Incubation:

    • Aliquot slurry into sterile glass tubes.

    • Spike with PSM (final concentration 100 µM).

    • Control A (Sterile): Heat-inactivated slurry (100°C for 20 min) + PSM.

    • Control B (Chemical): PBS only + PSM.

    • Incubate at 37°C under anaerobic conditions.

  • Sampling:

    • Collect samples at T=0, 2, 4, 8, 12, and 24 hours.

    • Quench reaction immediately with ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via HPLC (C18 column, Mobile phase: Acetonitrile/Water/Formic Acid).

    • Monitor disappearance of PSM and appearance of Sulfamethizole.

Experimental Logic Visualization

Protocol_Workflow Start Fresh Fecal Sample Prep Anaerobic Homogenization (10% Slurry in PBS+Cys) Start->Prep Split Split Conditions Prep->Split Exp Experimental: Live Microbiota + PSM Split->Exp Ctrl1 Control A: Heat-Killed + PSM Split->Ctrl1 Ctrl2 Control B: Buffer Only + PSM Split->Ctrl2 Inc Incubation (37°C, Anaerobic, 0-24h) Exp->Inc Ctrl1->Inc Ctrl2->Inc Anal HPLC/LC-MS Analysis Inc->Anal Result Data Output: % Hydrolysis vs Time Anal->Result

Figure 2: Step-by-step workflow for the Anaerobic Fecal Slurry Assay to validate PSM metabolism.

Pharmacokinetic Implications

The dependence on microbial metabolism introduces specific pharmacokinetic (PK) variables that must be accounted for in drug development.

Germ-Free vs. Conventional Models

Studies utilizing germ-free (GF) rats versus conventional (CV) rats provide the definitive proof of causality.

  • Conventional Rats: Rapid appearance of Sulfamethizole in plasma/urine after oral PSM administration.

  • Germ-Free Rats: Negligible Sulfamethizole detected. High recovery of unchanged PSM in feces.

  • Antibiotic-Treated Rats: Pre-treatment with broad-spectrum antibiotics (e.g., Neomycin/Bacitracin) mimics the GF state, significantly delaying or abolishing PSM activation.

Data Summary: Theoretical Conversion Rates
ParameterConventional MicrobiotaGerm-Free / Antibiotic-Treated
Prodrug (PSM) Recovery in Feces < 10% (Mostly metabolized)> 90% (Unchanged)
Active Drug (

)
4 - 8 hours (Delayed, Colon-dependent)N/A (Not formed)
Systemic Bioavailability Moderate (Post-hydrolysis absorption)Negligible
Primary Metabolic Site Colon / CecumNone

References

  • Sousa, T. et al. (2008). The Gastrointestinal Microbiota as a Site for the Biotransformation of Drugs. International Journal of Pharmaceutics.

  • Swanson, H. I. (2015). Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? Drug Metabolism and Disposition.[3]

  • Peppercorn, M. A. & Goldman, P. (1972). The Role of Intestinal Bacteria in the Metabolism of Salicylazosulfapyridine. Journal of Pharmacology and Experimental Therapeutics. (Note: Foundational paper establishing the sulfonamide-cleavage mechanism).

  • Loppel, S. et al. (2015). Crystal structure analysis of a bacterial aryl acylamidase belonging to the amidase signature enzyme family. Journal of Biological Chemistry.

  • Gingell, R. et al. (1971). Gut Flora and the Metabolism of Prontosil and Neoprontosil in the Rat. Xenobiotica.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for determining the in vitro antibacterial susceptibility of Phthalylsulfamethizole. As a sulfonamide antibiotic, Phthalylsulfamethizole's efficacy is contingent on specific testing conditions that mitigate the antagonistic effects of media components. This guide, therefore, emphasizes not just the procedural steps but the underlying scientific principles that ensure the generation of accurate and reproducible Minimum Inhibitory Concentration (MIC) data. The protocols herein are synthesized from the foundational principles of antimicrobial susceptibility testing (AST) established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This application note is designed to be a self-validating system, guiding researchers through methodology while underscoring the critical importance of appropriate quality control measures.

Introduction: The Scientific Rationale for a Specialized Protocol

Phthalylsulfamethizole belongs to the sulfonamide class of bacteriostatic antibiotics. Its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, the drug ultimately disrupts the production of purines and other essential cellular components, thereby halting bacterial growth and replication.

The in vitro assessment of sulfonamides presents a unique challenge: the presence of thymidine and para-aminobenzoic acid (PABA) in standard microbiological media can bypass the inhibitory effect of the drug, leading to falsely elevated MIC values.[1] Therefore, a meticulously designed protocol utilizing media with low levels of these interfering substances is paramount for the accurate determination of Phthalylsulfamethizole's antibacterial activity. This guide provides such a protocol, focusing on the broth microdilution method as a primary, quantitative approach.

Mechanism of Action: A Visual Representation

The antibacterial activity of Phthalylsulfamethizole is centered on the disruption of the folate biosynthesis pathway, a process vital for bacterial survival but absent in humans, who obtain folate from their diet. This selective toxicity is a hallmark of the sulfonamide class.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis Phthalylsulfamethizole Phthalylsulfamethizole Phthalylsulfamethizole->DHPS Competitive Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Purines Purines, Thymidine, Methionine THF->Purines One-Carbon Metabolism

Caption: Competitive inhibition of dihydropteroate synthase by Phthalylsulfamethizole.

Essential Materials and Reagents

A successful susceptibility test relies on the quality and standardization of its components.

Category Item Specifications & Rationale
Antimicrobial Agent Phthalylsulfamethizole PowderHigh purity, with a certificate of analysis. Potency must be known for accurate stock solution preparation.
Solvent Dimethyl Sulfoxide (DMSO) or 0.1 N NaOHPhthalylsulfamethizole has low aqueous solubility. DMSO is a common solvent for such compounds.[2] Alternatively, for some sulfonamides, a small amount of dilute NaOH can aid dissolution before dilution in the test medium.[3] The final concentration of DMSO in the assay should be kept low (ideally ≤0.5%) to avoid antibacterial effects of the solvent itself.[1]
Test Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)This is the standard medium for susceptibility testing of non-fastidious bacteria, as recommended by CLSI.[4] It is crucial to use lots with low thymidine and PABA content.[1][5]
Bacterial Strains Test Isolates & Quality Control (QC) StrainsQC strains are non-negotiable for validating the assay. Recommended strains include Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™.
Equipment & Consumables Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer, 0.5 McFarland turbidity standard, sterile tubes, and pipette tips.Standard laboratory equipment for microbiology and cell culture.

Detailed Experimental Protocols

The following protocols are based on the CLSI M07 guidelines for broth microdilution.[6]

Preparation of Phthalylsulfamethizole Stock Solution

The accuracy of the MIC is directly dependent on the accuracy of the stock solution.

  • Weighing: Accurately weigh a sufficient amount of Phthalylsulfamethizole powder.

  • Dissolving: Prepare a high-concentration stock solution (e.g., 1280 µg/mL). Due to its poor water solubility, dissolve the powder in a minimal amount of a suitable solvent like DMSO.[2] For example, to prepare a 1280 µg/mL stock, dissolve 12.8 mg of Phthalylsulfamethizole in 10 mL of DMSO. Ensure complete dissolution.

  • Storage: Aliquot the stock solution into sterile, cryo-safe vials and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is a critical step for reproducibility.

  • Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 35°C ± 2°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the selected colonies into a tube containing sterile saline or Mueller-Hinton broth.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise standardization (absorbance at 625 nm should be between 0.08 and 0.13).[7]

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Broth Microdilution Assay

This method determines the MIC by exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent.[5]

cluster_0 Step 1: Serial Dilution cluster_1 Step 2: Inoculation cluster_2 Step 3: Incubation & Reading Stock Phthalylsulfamethizole Stock Solution Well1 Well 1 (e.g., 128 µg/mL) Stock->Well1 Initial Dilution Well2 Well 2 (64 µg/mL) Well1->Well2 Transfer Well3 Well 3 (32 µg/mL) Well2->Well3 Transfer Well_n ... Well3->Well_n Inoculum Standardized Bacterial Inoculum (5x10^5 CFU/mL) Plate All Wells Inoculated Inoculum->Plate Incubate Incubate at 35°C for 16-20 hours Read Observe for Growth (Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Phthalylsulfamethizole is a sulfonamide prodrug used primarily for its antibacterial properties in the gastrointestinal tract. Structurally, it is formed by the condensation of phthalic anhydride with sulfamethizole. Upon oral administration, it relies on enzymatic and chemical hydrolysis in the gut to release the active moiety, Sulfamethizole , and the byproduct, Phthalic Acid .

Because the therapeutic mechanism relies on bond cleavage, the drug substance is inherently susceptible to hydrolysis during storage, particularly under humid or acidic conditions. A Stability-Indicating Method (SIM) is therefore critical to differentiate the intact prodrug from its active breakdown products and other potential degradants.

This Application Note outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to separate Phthalylsulfamethizole from its key degradants. The method is developed in accordance with ICH Q1A (R2) (Stability Testing) and validated following ICH Q2 (R1) guidelines.

Key Objectives
  • Specificity: Complete resolution of Phthalylsulfamethizole, Sulfamethizole, and Phthalic Acid.

  • Sensitivity: Quantitation of impurities at <0.1% levels.

  • Robustness: Suitability for routine Quality Control (QC) and release testing.

Chemical Basis of Degradation

Understanding the degradation pathway is the prerequisite for SIM development. The primary instability of Phthalylsulfamethizole arises at the amide linkage between the phthalyl group and the N4-amino nitrogen of the sulfonamide.

Degradation Pathway

Under stress (hydrolytic, thermal, or photolytic), the molecule cleaves to yield:

  • Sulfamethizole (Active Metabolite/Degradant): More polar than the parent.

  • Phthalic Acid (Byproduct): Highly polar, elutes early in RP-HPLC.

DegradationPathway Parent Phthalylsulfamethizole (Prodrug) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis + H2O Sulfamethizole Sulfamethizole (Active Moiety) Hydrolysis->Sulfamethizole PhthalicAcid Phthalic Acid (Byproduct) Hydrolysis->PhthalicAcid

Figure 1: Primary hydrolytic degradation pathway of Phthalylsulfamethizole.

Materials and Apparatus

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD detector, Autosampler).

  • Column: C18 Stationary Phase (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Software: Empower 3 or ChemStation.

Reagents
  • Reference Standards: Phthalylsulfamethizole (USP/BP), Sulfamethizole (Impurity A), Phthalic Acid (Impurity B).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    

Method Development Strategy

The separation challenge lies in the polarity difference. Phthalic acid is very polar and acidic; Phthalylsulfamethizole is relatively hydrophobic. An isocratic method may result in poor resolution or excessive run times. A gradient elution is recommended to focus the early eluting polar impurities while eluting the parent drug within a reasonable timeframe.

Chromatographic Conditions (Optimized)
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5 (Adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 254 nm
Column Temp 30°C
Run Time 25 Minutes

Gradient Program:

  • 0-5 min: 90% A (Isocratic hold for Phthalic Acid)

  • 5-15 min: 90% A → 40% A (Linear Gradient)

  • 15-20 min: 40% A (Hold to elute Parent)

  • 20-21 min: 40% A → 90% A (Return to initial)

  • 21-25 min: 90% A (Re-equilibration)

Protocol: Forced Degradation Studies

To demonstrate the method is "stability-indicating," the drug must be subjected to stress conditions to generate degradants. The method must resolve these generated peaks from the parent peak (Peak Purity check).

Procedure: Prepare a stock solution of Phthalylsulfamethizole (1 mg/mL) in Diluent (Mobile Phase A:B 50:50).

  • Acid Hydrolysis: Mix 5 mL stock + 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 5 mL stock + 5 mL 0.1 N NaOH. Reflux at 60°C for 2 hours. Neutralize with 0.1 N HCl. (Note: Sulfonamides are often unstable in base; expect rapid degradation).

  • Oxidative Stress: Mix 5 mL stock + 5 mL 3%

    
    . Store at Room Temp for 24 hours.
    
  • Thermal Stress: Expose solid drug powder to 105°C for 48 hours. Dissolve in diluent.

  • Photolytic Stress: Expose solid sample to UV light (1.2 million lux hours) per ICH Q1B.

Acceptance Criteria:

  • Mass balance should be close to 100% (Assay + Impurities).

  • Peak purity angle < Purity threshold (using Diode Array Detector) for the parent peak, ensuring no co-eluting impurities.

Method Validation Protocol (ICH Q2)[2]

Once specificity is established via stress testing, proceed to full validation.

A. System Suitability

Perform 5 replicate injections of the Standard Solution.

  • RSD of Area: NMT 2.0%

  • Tailing Factor: < 2.0

  • Theoretical Plates: > 2000

B. Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Plot: Peak Area vs. Concentration.

  • Requirement:

    
    .[1]
    
C. Accuracy (Recovery)

Spike placebo matrix with Phthalylsulfamethizole standard at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.[2]

D. Precision
  • Repeatability: 6 determinations at 100% concentration.

  • Intermediate Precision: Different analyst, different day, different column lot.

  • Requirement: RSD < 2.0%.[1]

E. Limit of Detection (LOD) / Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio using dilute solutions.

  • LOD: S/N ≈ 3:1

  • LOQ: S/N ≈ 10:1

Workflow Visualization

The following diagram illustrates the logical flow from method conception to validated protocol.

MethodDevelopment Start Start: Literature & Structure Analysis Scouting Method Scouting (Gradient vs Isocratic) Start->Scouting StressTest Forced Degradation (Acid, Base, Ox, Thermal) Scouting->StressTest Eval Evaluate Specificity (Peak Purity Check) StressTest->Eval Optimize Optimize Parameters (pH, Temp, Gradient) Eval->Optimize Separation Poor Validate Method Validation (ICH Q2) Eval->Validate Separation Good Optimize->StressTest Retest Final Routine QC Protocol Validate->Final

Figure 2: Step-by-step workflow for developing the stability-indicating assay.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] 2003.[3][5][6] Link

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][7] 2005.[3][4][8][9] Link

  • PubChem. Phthalylsulfathiazole (Structural Analog Reference). National Library of Medicine. Accessed Oct 2023.[3] Link

  • PubChem. Sulfamethizole (Active Moiety).[9] National Library of Medicine. Accessed Oct 2023.[3] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

Sources

Application Note: Phthalylsulfamethizole in Veterinary Medicine for Enteric Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Phthalylsulfamethizole (PSM) represents a distinct class of "gut-active" sulfonamides designed to minimize systemic absorption while maximizing luminal concentrations. Unlike systemic sulfonamides (e.g., sulfamethoxazole), PSM functions as a prodrug. It remains inactive and insoluble in the acidic environment of the stomach, preventing early absorption. Upon reaching the alkaline environment of the small and large intestines, enzymatic and pH-mediated hydrolysis cleaves the phthalyl group, releasing the active moiety, sulfamethizole .

For modern drug development, PSM serves as a critical model compound for:

  • Non-absorbable drug design: Studying gut-restricted pharmacokinetics (PK) to minimize systemic toxicity and residues.

  • Microbiome-targeted therapy: Evaluating selective pressure on enteric flora compared to systemic antibiotics.

  • Resistance benchmarking: Assessing the prevalence of sul-mediated resistance mechanisms in enteric pathogens (E. coli, Salmonella spp.).

Mechanism of Action (MOA) & Bio-Activation

The therapeutic efficacy of PSM is entirely dependent on its site-specific bio-activation. Researchers must understand that PSM itself has negligible antibacterial activity in vitro until hydrolyzed.

The Prodrug-to-Active Pathway

The phthalyl group at the


 position blocks the amino group required for binding to the bacterial enzyme.
  • Ingestion: PSM remains stable in gastric acid (pH < 3.0).

  • Intestinal Transit: In the duodenum/jejunum (pH > 6.0), bacterial amidases and alkaline pH hydrolyze the amide bond.

  • Active Inhibition: Free sulfamethizole competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS) .[1]

  • Result: Inhibition of folate synthesis, halting bacterial DNA replication (bacteriostatic).[1][2]

MOA Visualization

PSM_Mechanism PSM Phthalylsulfamethizole (Inactive Prodrug) Stomach Stomach (pH < 3) No Absorption PSM->Stomach Ingestion Intestine Intestine (pH > 6) Bacterial Amidases Stomach->Intestine Transit Sulfamethizole Sulfamethizole (Active Moiety) Intestine->Sulfamethizole Hydrolysis DHPS Target Enzyme: Dihydropteroate Synthase Sulfamethizole->DHPS Competitive Inhibition PABA PABA (Substrate) PABA->DHPS Natural Substrate Folate Folate Synthesis Blocked DHPS->Folate Inhibition

Figure 1: Site-specific activation pathway of Phthalylsulfamethizole. The drug remains inactive until hydrolysis in the intestine releases Sulfamethizole to inhibit DHPS.

Experimental Protocols

Protocol A: In Vitro Susceptibility Testing (The "Prodrug Paradox")

Challenge: Standard CLSI broth microdilution using PSM powder will yield false negatives because the prodrug is inactive in standard media. Solution: Researchers must either use the active metabolite (sulfamethizole) as a surrogate or perform a pre-hydrolysis step.

Reagents:

  • Phthalylsulfamethizole standard (Sigma-Aldrich or equivalent).

  • 0.1 M NaOH.

  • Mueller-Hinton Broth (MHB).

  • Target strains: E. coli (ATCC 25922), Salmonella Typhimurium.

Step-by-Step Methodology:

  • Alkaline Hydrolysis (Bio-simulation):

    • Dissolve 10 mg PSM in 5 mL of 0.1 M NaOH.

    • Incubate at 37°C for 4 hours to simulate intestinal transit.

    • Neutralize with 0.1 M HCl to pH 7.2.

    • Validation: Verify conversion via HPLC (see Protocol B).

  • Broth Microdilution:

    • Prepare serial dilutions of the hydrolyzed solution in MHB (Range: 0.25 – 512 µg/mL).

    • Inoculate with

      
       CFU/mL of test organism.
      
    • Incubate at 35°C for 16–20 hours.

  • Readout:

    • Determine Minimum Inhibitory Concentration (MIC).

    • Control: Run parallel plates with pure Sulfamethizole to confirm hydrolysis efficiency (MICs should match within ±1 dilution).

Protocol B: Pharmacokinetic Profiling (Gut Retention Study)

Objective: Validate the "gut-restricted" property by quantifying the ratio of Luminal Drug vs. Systemic Drug.

Study Design:

  • Subject: Weaned piglets (n=6) or Wistar rats (n=10).

  • Dosing: Oral gavage, 100 mg/kg PSM.

Sampling Schedule:

Time Point Sample Type Target Analyte
0, 2, 4, 8, 12, 24 hrs Blood (Plasma) Sulfamethizole (Active)

| 24 hrs (Terminal) | GI Content (Ileum/Colon) | PSM (Prodrug) + Sulfamethizole |

HPLC Analysis Protocol:

  • Extraction:

    • Plasma:[3] Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge 10,000g for 10 min.

    • Fecal/Gut Content: Homogenize 1g sample in 9 mL Methanol. Vortex 5 min. Centrifuge and filter (0.22 µm).

  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (70:30 v/v). Isocratic flow.

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection: UV-Vis at 270 nm (optimal for sulfonamides).

  • Calculation:

    • Calculate the Gut Selectivity Index (GSI) :

      
      
      
    • Success Criteria: A high GSI (>100) indicates successful gut restriction.

Protocol C: Resistance Gene Screening (Molecular Validation)

Context: Efficacy is often compromised by plasmid-mediated resistance. Before efficacy trials, screen isolates for sul genes.

Workflow:

  • DNA Extraction: Boil-lysis or commercial kit (e.g., Qiagen) from overnight cultures.

  • PCR Amplification:

    • Target Genes: sul1, sul2, sul3 (encoding resistant DHPS).[6]

    • Primers (Standard):

      • sul1-F: 5'-CGG CGT GGG CTA CCT GAA CG-3'

      • sul1-R: 5'-GCC GAT CGC GTG AAG TTC CG-3'

  • Interpretation: Presence of bands indicates likely clinical failure, regardless of in vitro MIC (due to inducible resistance mechanisms).

Data Visualization: Experimental Workflow

PK_Workflow cluster_samples Matrix Separation Start Start: Oral Administration (100 mg/kg PSM) Sample Sampling Phase Start->Sample Plasma Plasma (Systemic Exposure) Sample->Plasma Time: 0-24h Feces Feces/Lumen (Target Site) Sample->Feces Time: 24h Extract Extraction (MeOH/ACN Precipitation) Plasma->Extract Feces->Extract HPLC HPLC-UV Analysis (C18 Column, 270nm) Extract->HPLC Data Calculate GSI (Fecal/Plasma Ratio) HPLC->Data

Figure 2: Pharmacokinetic workflow for determining the Gut Selectivity Index (GSI) of Phthalylsulfamethizole.

Comparative Pharmacokinetics

The following table highlights the distinct profile of PSM compared to a systemic sulfonamide (Sulfamethoxazole), emphasizing why PSM is preferred for enteric-only infections.

ParameterPhthalylsulfamethizole (PSM)Sulfamethoxazole (SMX)Clinical Implication
Primary Site of Action Large Intestine (Lumen)Systemic Tissues / UrinePSM is ideal for Dysentery; SMX for UTI/Respiratory.
Oral Bioavailability < 5% (as parent)> 85%PSM minimizes systemic residues in livestock.
Active Metabolite Sulfamethizole (released locally)N4-Acetylsulfamethoxazole (liver)PSM requires gut hydrolysis for activation.
Elimination Route Feces (90-95%)Urine (Renal)PSM has low renal toxicity risk (crystalluria).
Half-Life (

)
N/A (Not absorbed)10-12 hoursPSM dosing depends on gut transit time.

References

  • Mechanism of Sulfonamides: Sköld, O. (2000).[6][7] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[6] [Link]

  • HPLC Methodology: Peris-Vicente, J., et al. (2025).[4][8] Validation of HPLC method for the simultaneous determination of veterinary pharmaceuticals. ResearchGate/MDPI Protocols. (Derived from general sulfonamide detection protocols). [Link]

  • Resistance Genes (sul1/sul2): Antunes, P., et al. (2005). Dissemination of sulfonamide resistance genes (sul1, sul2, and sul3) in bacteria isolated from healthy pigs.[6] Antimicrobial Agents and Chemotherapy. [Link]

  • Prodrug Hydrolysis: Bounds, S. V., & Caldwell, J. (1996). Pathways of metabolism of sulphonamides in animals. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Veterinary Pharmacokinetics: Toutain, P. L., et al. (2010). Veterinary Medicine: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]

Sources

Advanced Chromatographic Strategies for the Resolution of Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Sulfonamides represent a critical class of antibiotics and carbonic anhydrase inhibitors. However, their synthesis and degradation often yield positional isomers (e.g., ortho-, meta-, para- substituted benzenesulfonamides) and structural isomers (e.g.,


- vs. 

-substituted derivatives). These isomers are isobaric, possessing identical mass-to-charge ratios (

), rendering standard Mass Spectrometry (MS) insufficient for differentiation without prior chromatographic separation. Furthermore, their physicochemical properties (pKa, logP) are often indistinguishable on standard C18 stationary phases.

This guide details three orthogonal analytical workflows to resolve these isomers:

  • Fluorinated Stationary Phase HPLC (PFP): The "Gold Standard" for aromatic positional isomers.

  • Supercritical Fluid Chromatography (SFC): High-throughput separation using orthogonal selectivity.

  • Micellar Electrokinetic Chromatography (MEKC): A capillary electrophoresis mode for charge-to-mass resolution.

Technique 1: Pentafluorophenyl (PFP) HPLC

Best For: Separation of ortho-, meta-, and para- positional isomers and halogenated sulfonamides.

The Scientific Rationale

Standard C18 (octadecylsilane) columns rely primarily on hydrophobic interactions. Sulfonamide isomers often have identical hydrophobicity. Pentafluorophenyl (PFP) phases, however, introduce multiple interaction mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring interacts strongly with the electron-rich aromatic ring of the sulfonamide. The position of the substituent on the sulfonamide (ortho vs. para) sterically alters this interaction, creating separation.
  • Dipole-Dipole Interactions: The C-F bonds create a strong dipole that interacts with the polar sulfonamide group (

    
    ).
    
  • Shape Selectivity: The rigid PFP ring provides steric discrimination unavailable in flexible alkyl chains.

Experimental Protocol: PFP Separation

System: UHPLC or HPLC (Binary Gradient Pump) Column: 150 mm x 4.6 mm, 2.7 µm or 3.0 µm fused-core PFP (e.g., Phenomenex Kinetex PFP, Restek Raptor FluoroPhenyl, or YMC-Triart PFP).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses ionization of the acidic sulfonamide nitrogen, increasing retention and interaction with the PFP phase.

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN’s

    
    -electrons can interfere with the stationary phase’s 
    
    
    
    -
    
    
    selectivity.

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 1.0
2.0 10 1.0
15.0 45 1.0
18.0 90 1.0
20.0 90 1.0
20.1 10 1.0

| 25.0 | 10 | 1.0 |

Detection: UV-Vis at 254 nm and 270 nm. Temperature: 35°C.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between critical isomer pairs (e.g., o-toluenesulfonamide vs p-toluenesulfonamide).
    
  • Tailing Factor: < 1.2 (Sulfonamides are basic/amphoteric and prone to silanol tailing; PFP phases often have lower silanol activity).

Technique 2: Supercritical Fluid Chromatography (SFC)

Best For: High-throughput screening, chiral sulfonamides, and "green" chemistry compliance.

The Scientific Rationale

SFC utilizes supercritical


 as the primary mobile phase. 

has the diffusivity of a gas but the solvating power of a liquid.
  • Orthogonality: SFC operates via a normal-phase-like mechanism. While RP-HPLC separates based on hydrophobicity, SFC separates based on polarity and hydrogen bonding.

  • 2-Ethylpyridine (2-EP) Selectivity: For basic compounds like sulfonamides, 2-EP stationary phases prevent the peak tailing common on bare silica by masking silanols and engaging in hydrogen bonding with the sulfonamide amine.

Experimental Protocol: SFC Isomer Resolution

System: UHPSFC (e.g., Agilent 1260 Infinity II SFC or Waters UPC2). Column: 2-Ethylpyridine (2-EP), 100 mm x 3.0 mm, 1.7 µm or 3.0 µm.

Reagents:

  • Mobile Phase A:

    
     (SFC Grade).
    
  • Mobile Phase B: Methanol with 20 mM Ammonia (or 0.1% Isopropylamine). Note: Basic additive improves peak shape for sulfonamides.

Isocratic/Gradient Strategy:

  • Isomers often require shallow gradients.

  • Backpressure: 120 - 150 bar (Critical for density control).

  • Temperature: 40°C - 60°C. Note: Temperature dramatically affects density and selectivity in SFC.

Step-by-Step Workflow:

  • Conditioning: Flush column with 10% MeOH/

    
     for 10 minutes.
    
  • Screening: Run a broad gradient (5% to 40% B over 5 mins).

  • Optimization: If isomers co-elute, switch to Isocratic Mode at the %B where elution occurred (typically 12-18% for sulfonamides).

  • Fine Tuning: Lower temperature by 5°C increments to increase fluid density and resolution.

Technique 3: Micellar Electrokinetic Chromatography (MEKC)

Best For: Charged isomers with distinct pKa values or when sample volume is extremely limited (< 5 µL).

The Scientific Rationale

Capillary Zone Electrophoresis (CZE) separates based on charge-to-mass ratio. However, neutral isomers or those with identical pKa cannot be separated by CZE alone. MEKC adds a surfactant (SDS) above its Critical Micelle Concentration (CMC).[2]

  • The Mechanism: The SDS forms negatively charged micelles that migrate against the electroosmotic flow (EOF).[2] Sulfonamide isomers partition between the aqueous buffer and the hydrophobic micelle core. Even slight structural differences (e.g., steric bulk of an ortho- substituent) alter this partition coefficient, enabling separation.

Experimental Protocol: MEKC

System: Capillary Electrophoresis with DAD. Capillary: Fused silica, 50 µm I.D., 50 cm effective length.

Buffer Preparation:

  • Background Electrolyte (BGE): 20 mM Borate Buffer (pH 9.2) + 50 mM SDS.

  • Optional: Add 5-10% Methanol to expand the migration window.

Run Conditions:

  • Rinse: 1M NaOH (5 min) -> Water (2 min) -> BGE (5 min).

  • Injection: Hydrodynamic (50 mbar for 5 seconds).

  • Voltage: +25 kV (Normal Polarity).

  • Temperature: 25°C.

  • Detection: 214 nm (Amide bond) and 254 nm (Aromatic ring).

Comparative Data Analysis

ParameterRP-HPLC (C18)RP-HPLC (PFP)SFC (2-EP)CE (MEKC)
Separation Mechanism Hydrophobicity

-

, Dipole, Steric
Polarity/H-BondingPartition coeff. / Charge
Isomer Resolution (

)
Poor (< 1.0)Excellent (> 2.0) Good (1.5 - 2.0)High Efficiency
Analysis Time 15 - 30 min15 - 25 min3 - 8 min 10 - 20 min
Solvent Consumption HighHighVery Low Negligible
Robustness HighModerateModerateLow (pH sensitive)

Decision Pathways & Mechanisms (Visualization)

Figure 1: Method Development Decision Tree

Caption: A logical workflow for selecting the optimal chromatographic technique based on sulfonamide isomer characteristics.

MethodSelection Start Start: Sulfonamide Isomer Mixture Chiral Are the isomers Chiral? Start->Chiral SFC Technique: SFC (Chiral Stationary Phase) Chiral->SFC Yes Positional Are they Positional Isomers? (ortho/meta/para) Chiral->Positional No PFP Technique: HPLC (PFP / FluoroPhenyl Column) Positional->PFP Yes (High Complexity) Ionic Do they have distinct pKa values? Positional->Ionic No / Simple Mixture pH_Tune Technique: C18 HPLC (pH Tuning) Ionic->pH_Tune Yes MEKC Technique: CE (MEKC) (SDS Micelles) Ionic->MEKC No (Neutral/Similar pKa)

Figure 2: PFP Separation Mechanism

Caption: Visualization of the multi-mode interaction between sulfonamide isomers and the Pentafluorophenyl stationary phase.

PFP_Mechanism StationaryPhase Stationary Phase: Pentafluorophenyl (PFP) Ring PiPi Pi-Pi Stacking (Primary Selectivity) StationaryPhase->PiPi Dipole Dipole-Dipole (C-F vs S=O) StationaryPhase->Dipole Steric Steric Exclusion (Ortho vs Para) StationaryPhase->Steric Analyte Analyte: Sulfonamide Isomer PiPi->Analyte Strong Retention Dipole->Analyte Polarity Selectivity Steric->Analyte Shape Discrimination

References

  • Desfontaine, V., et al. (2015).[3] Supercritical fluid chromatography in pharmaceutical analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[3]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.

  • Phenomenex. (2025). Supercritical Fluid Chromatography (SFC) Columns - Technical Guide.

  • Sielc Technologies. (n.d.). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column.

  • Wang, X., et al. (2018). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent.[5] Journal of Chromatography A.

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) using Biphenyl Phases.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phthalylsulfamethizole Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Threat of Sulfonamides

Phthalylsulfamethizole (PSM) presents a unique challenge in pharmaceutical development. Unlike standard APIs where crystallization is purely a physical phase transition, PSM instability is a dual-threat : it can be physical (Ostwald ripening, polymorphic shifts) or chemical (hydrolysis leading to the precipitation of sulfamethizole).

This guide moves beyond generic advice. We treat your formulation as a thermodynamic system striving for equilibrium. If you are seeing crystals, your system is telling you it is energetically unhappy. Here is how to diagnose and fix it.

Part 1: Diagnostic Decision Matrix

Before applying a fix, you must identify the nature of the solid phase. Treating a chemical degradation issue as a physical ripening issue will result in total batch failure.

Experiment 1: The "Identity Check" (Mandatory)

Observation: You observe new crystal growth or sediment in your suspension/solution. Protocol:

  • Isolate the crystals via filtration.

  • Wash with cold solvent (to remove mother liquor).

  • Perform HPLC and DSC (Differential Scanning Calorimetry).

ObservationDiagnosisRoot Cause
HPLC: Single peak (PSM) DSC: Shift in melting pointPolymorphic Transition Metastable form converting to stable form.
HPLC: Single peak (PSM) DSC: No changeOstwald Ripening Particle size distribution (PSD) widening due to surface energy minimization.
HPLC: New peaks (Sulfamethizole/Phthalic Acid)Chemical Hydrolysis Cleavage of the phthalyl group due to pH excursion.
Visualization: Troubleshooting Workflow

PSM_Troubleshooting Start Issue: Crystal Growth / Sedimentation Step1 Isolate Crystals & Perform HPLC Start->Step1 Decision1 New Peaks Detected? Step1->Decision1 Result_Chem Chemical Instability (Hydrolysis) Decision1->Result_Chem Yes Yes Decision1->Yes Sulfamethizole present No No Decision1->No Result_Phys Physical Instability Step2 Perform DSC / XRD Result_Phys->Step2 Decision2 Melting Point/Pattern Shift? Step2->Decision2 Decision2->Yes Decision2->No Outcome_Poly Polymorphic Transition (Metastable -> Stable) Outcome_Ost Ostwald Ripening (Particle Growth) Yes->Outcome_Poly No->Result_Phys No->Outcome_Ost

Figure 1: Diagnostic logic flow to distinguish between chemical degradation and physical phase transitions.

Part 2: Troubleshooting Physical Instability (Ostwald Ripening)

The Scenario: Your suspension passes chemical stability (HPLC is clean), but the particle size is drifting. Small particles are disappearing, and large crystals are growing, leading to caking that cannot be redispersed.

The Science: This is Ostwald Ripening .[1][2] The solubility of a particle is inversely related to its radius (Kelvin Equation). Small particles have higher saturation solubility than large particles. The system reduces its total surface energy by dissolving the "high energy" small particles and depositing that mass onto the "low energy" large particles.

Remediation Protocol: The "Adsorption Barrier"

You cannot stop thermodynamics, but you can kinetically hinder it by modifying the Solid-Liquid Interface .

Step-by-Step Stabilization:
  • Narrow the PSD:

    • Why: A wide distribution creates a larger chemical potential difference between the smallest and largest particles.

    • Action: Use wet milling or micronization to achieve a span

      
      .
      
  • Zeta Potential Modulation:

    • Target: Absolute value > 30 mV.

    • Action: Adjust pH or add ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) to increase electrostatic repulsion.

  • Steric Stabilization (The "Coat"):

    • Why: Polymers adsorb to the crystal face, physically blocking solute deposition.

    • Action: Incorporate HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) K30.

    • Critical Concentration: You must exceed the critical micelle concentration (CMC) for surfactants or the saturation coverage for polymers.

Data: Stabilizer Efficiency on PSM Suspensions

Simulated data based on sulfonamide suspension behavior.

Stabilizer SystemZeta Potential (mV)Crystal Growth Rate (µm/day)Redispersibility
None (Control)-122.5Poor (Hard Cake)
Polysorbate 80 (0.5%)-181.1Moderate
HPMC E5 (1.0%) -22 0.2 Good
SDS (0.1%) + HPMC -45 < 0.05 Excellent

Part 3: Troubleshooting Chemical Instability (Hydrolysis)

The Scenario: You observe needle-like crystals precipitating, and HPLC confirms the presence of Sulfamethizole and Phthalic Acid .

The Science: Phthalylsulfamethizole is a prodrug. The phthalyl linkage is an amide bond susceptible to hydrolysis.

  • Acidic Catalysis: At pH < 3, the amide bond cleaves rapidly.

  • Alkaline Hydrolysis: At pH > 8, the ester/amide linkages are vulnerable.

  • The Trap: Formulators often use alkaline agents to dissolve PSM (forming a salt), but if the local pH is too high during processing, hydrolysis initiates.

FAQ: Hydrolysis Prevention

Q: I used a co-solvent (Propylene Glycol) to improve solubility, but it got worse. Why? A: Solvent effects on dielectric constant. Adding organic solvents lowers the dielectric constant of the media. For ionic reactions (like specific acid/base hydrolysis), this can sometimes accelerate the reaction rate or shift the pKa of the molecule, making it more susceptible to the pH of the bulk solution.

  • Fix: Switch to a buffered aqueous system. Maintain pH at the point of maximum stability (typically pH 4.5 – 6.0 for this class of sulfonamides).

Q: Can I use heat to speed up dissolution during manufacturing? A: NO. Arrhenius kinetics dictate that for every 10°C increase, the hydrolysis rate roughly doubles.

  • Protocol: Dissolve PSM as a salt (using mild base like Sodium Bicarbonate) at room temperature , then slowly lower the pH to the target suspension range if necessary, ensuring you do not cross the solubility limit too fast (nucleation control).

Part 4: Processing-Induced Crystallization (Wet Granulation)

The Scenario: You are making a tablet. After wet granulation and drying, the dissolution rate drops, and the granules are harder than expected.

The Science: Solvent-Mediated Phase Transformation. During wet granulation, the solvent (water/alcohol) partially dissolves the PSM. During the drying phase, the drug recrystallizes. If the drying is too slow, or if the solvent favors a different polymorph, the drug may crystallize into a more stable (less soluble) form or form strong solid bridges between particles.

Visualization: The Granulation Danger Zone

Granulation_Risk cluster_prevention Prevention Strategy Raw Raw PSM (Metastable/Amorphous) Wetting Wetting Step (Partial Dissolution) Raw->Wetting Solvent Addition Drying Drying Step (Recrystallization) Wetting->Drying Supersaturation P1 Use Min. Solvent Wetting->P1 Final Final Granule (Stable Polymorph/Fused) Drying->Final Slow Evaporation P2 Fast Drying (Fluid Bed) Drying->P2

Figure 2: Mechanism of solvent-mediated phase transformation during wet granulation.

Troubleshooting Guide: Granulation
  • Switch Binders: Avoid water if possible. Use Isopropyl Alcohol (IPA) if the polymorph is stable in it (verify via slurry experiment).

  • Drying Kinetics: Move from tray drying (slow, promotes crystal growth) to Fluid Bed Drying (fast, locks in the state).

  • Endpoint Control: Do not over-wet. Stop granulation at the "snowball" consistency, not the "mud" consistency.

References

  • Aulton, M. E., & Taylor, K. (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.[3] (Standard text for Ostwald ripening and suspension stability principles).

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. Link (Authoritative source on polymorphic transitions).

  • Loftsson, T. (2014). Drug Stability for Pharmaceutical Scientists. Academic Press. Link (Kinetics of hydrolysis in sulfonamides).

  • PubChem. (n.d.). Phthalylsulfamethizole Compound Summary. National Library of Medicine. Link (Chemical structure and properties).

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol-water and cyclohexane-water systems. Journal of Solution Chemistry. (Solubility behavior of sulfonamide class).

Sources

Identifying and characterizing impurities and degradation products of Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Degradation Characterization

Current Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Phthalylsulfamethizole (CAS: 85-73-4)

Introduction: The Prodrug Stability Paradox

Welcome to the technical support hub for Phthalylsulfamethizole. As researchers, you are likely dealing with a molecule that presents a unique "stability paradox." Phthalylsulfamethizole is an intestinal antiseptic designed as a prodrug ; it is chemically engineered to hydrolyze in the gut to release the active antibiotic (Sulfamethizole) and Phthalic acid.

However, this intentional instability in vivo creates a significant challenge in vitro. The very mechanism that makes it therapeutically effective—the labile amide bond at the


 position—makes it prone to premature degradation during synthesis, storage, and analysis. This guide moves beyond basic pharmacopeial monographs to address the mechanistic "why" and the analytical "how" of controlling these impurities.

Module 1: The Degradation Landscape

FAQ: Why do I see "Free Sulfamethizole" increasing in my standard even at 4°C?

Technical Insight: The primary degradation pathway of Phthalylsulfamethizole is hydrolysis. Unlike standard sulfonamides which are relatively stable, the phthalyl group renders the amide bond susceptible to both acid and base catalysis. Moisture is your enemy. Even trace water in an organic solvent (like DMSO or Methanol used for stock solutions) can initiate hydrolysis, leading to the formation of Sulfamethizole (Impurity A) and Phthalic Acid (Impurity B) .

Visualization: Hydrolysis & Degradation Pathway

The following diagram illustrates the breakdown of the parent molecule and the subsequent potential oxidation of the free amine.

PhthalylDegradation cluster_products Degradation Products Parent Phthalylsulfamethizole (Parent Prodrug) Inter Hydrolysis (Acid/Base Catalyzed) Parent->Inter + H2O Sulf Sulfamethizole (Active Metabolite / Impurity A) Inter->Sulf Cleavage of Phthalimide Phthal Phthalic Acid (Impurity B) Inter->Phthal By-product Oxid Azo/Nitro Dimers (Colored Oxidation Products) Sulf->Oxid Oxidation of Free Amine (-NH2)

Figure 1: Mechanistic pathway showing the hydrolysis of Phthalylsulfamethizole into its constituent impurities.

Module 2: Analytical Method Development

Troubleshooting: My HPLC method separates the parent, but Phthalic Acid elutes in the void volume.

Expert Resolution: Phthalic acid is a dicarboxylic acid with pKa values of approximately 2.9 and 5.4. If you use a standard sulfonamide method (often pH > 6.0), Phthalic acid exists as a dianion and will not retain on a C18 column, eluting with the solvent front and potentially co-eluting with polar impurities.

The Protocol: Gradient Optimization To characterize all species simultaneously, you must use a Gradient Method with acidic pH control.

ParameterRecommended ConditionTechnical Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh carbon load required to retain the hydrophobic Parent.
Mobile Phase A 0.1% Phosphoric Acid or Phosphate Buffer pH 3.0Low pH suppresses ionization of Phthalic acid (pKa ~2.9), increasing its retention away from the void.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for sulfonamides compared to Methanol.
Gradient Profile 0-5 min: 10% B (Isocratic)5-20 min: 10%

80% B20-25 min: 80% B
Early isocratic hold retains Phthalic acid/Sulfamethizole. Ramp elutes the hydrophobic Parent.
Wavelength 254 nm or 280 nm254 nm detects the benzene rings; 280 nm is more specific for the phthalyl moiety.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.

Critical Step: Always check the Resolution (Rs) between Phthalic Acid and Sulfamethizole. It must be


.

Module 3: Advanced Characterization & Unknowns

FAQ: I see a small peak at RRT 1.2. Is it a dimer?

Investigation Protocol: When "ghost peaks" appear that do not match Sulfamethizole or Phthalic acid, follow this characterization logic.

  • Check for Phthalic Anhydride:

    • Source: Synthesis starting material.

    • Behavior: In aqueous mobile phases, this converts rapidly to Phthalic acid. If you see it, your sample solvent is likely anhydrous (e.g., pure THF), but it will disappear in the reversed-phase run.

  • Check for Sulfamethizole Oxidation:

    • Sulfonamides with free amines (like the Sulfamethizole released) can oxidize to form azo-dimers or nitro-derivatives, especially under light stress. These usually elute after Sulfamethizole but before the Parent.

  • LC-MS Confirmation:

    • Parent

      
       Da.
      
    • Sulfamethizole

      
       Da.
      
    • Phthalic Acid

      
       Da (Run in Negative Mode for best sensitivity).
      
Visualization: Troubleshooting Logic Tree

Use this workflow to identify the source of assay failure or unknown peaks.

Troubleshooting Start Problem Detected Issue1 Peak Tailing (Parent) Start->Issue1 Issue2 Rising Impurity A (Sulfamethizole) Start->Issue2 Issue3 Unknown Peak (Late Eluting) Start->Issue3 Action1 Check pH > pKa of basic nitrogen OR Add Triethylamine Issue1->Action1 Action2 Check Water Content in Solvent Is sample stored > 24h? Issue2->Action2 Action3 Run LC-MS (Neg Mode) Check for Phthalic Acid Dimer Issue3->Action3

Figure 2: Decision tree for troubleshooting common chromatographic anomalies.

Module 4: Stability & Handling Best Practices

Protocol: Preventing In-Situ Hydrolysis Many researchers induce degradation during sample preparation without realizing it.

  • Solvent Choice: Do not dissolve Phthalylsulfamethizole in unbuffered water or high-pH diluents. Use Acetonitrile:Water (80:20) as the diluent. The high organic content suppresses hydrolytic activity.

  • Temperature: Autosamplers must be set to 4°C-10°C. At room temperature, the hydrolysis rate in solution increases measurably over 12 hours.

  • Light Protection: While less sensitive than some antibiotics, the free sulfonamide (once hydrolyzed) is light-sensitive. Use amber glassware.

References

  • Japanese Pharmacopoeia (JP XVII). Phthalylsulfamethizole Monograph. (Defines the standard limits for free sulfamethizole and heavy metals).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6676, Phthalylsulfamethizole. (Chemical structure and physical properties).[1][2][3][4][5]

  • Scholar, S. et al. Stability Indicating RP-HPLC Method Development. (General principles for sulfonamide separation).

  • ICH Guidelines Q1A(R2). Stability Testing of New Drug Substances and Products. (Framework for stress testing hydrolysis).

Sources

Strategies to mitigate Phthalylsulfamethizole-induced crystalluria in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to mitigate Phthalylsulfamethizole-induced crystalluria in animal studies Audience: Researchers, Scientists, and Drug Development Professionals Status: Active Support Guide

Introduction: The "Gut-Acting" Paradox

User Query: "I am using Phthalylsulfamethizole for intestinal sterilization in a rodent toxicity study. The drug is supposed to be poorly absorbed, yet I am seeing renal crystals and nephropathy. Why is this happening, and how do I stop it?"

Executive Summary: Although Phthalylsulfamethizole is designed as a non-absorbable sulfonamide for local gastrointestinal action, it is a prodrug . It undergoes hydrolysis in the large intestine to release phthalic acid and sulfamethizole . While the parent compound remains largely in the gut, the liberated sulfamethizole is absorbed systemically, acetylated in the liver, and excreted via the kidneys.

The pKa of sulfamethizole is approximately 5.3 . In the physiological urine pH of rodents (often 5.0–6.5, especially on grain-based diets), the drug and its N4-acetyl metabolite reach their isoelectric point, becoming insoluble and precipitating intratubularly.

This guide provides the protocols to solubilize these metabolites through urinary alkalinization and volume expansion .

Module 1: Diagnostic & Mechanistic Validation

Before altering the protocol, confirm the crystalluria is drug-induced and not spontaneous (e.g., struvite or calcium oxalate).

Step 1: The Precipitation Pathway

Understanding the metabolic fate is critical for the safety narrative.

Phthalylsulfamethizole_Pathway Prodrug Phthalylsulfamethizole (Intestine) Hydrolysis Hydrolysis (Bacterial Enzymes) Prodrug->Hydrolysis Sulfamethizole Sulfamethizole (Free Active Drug) Hydrolysis->Sulfamethizole Liberation Liver Hepatic Metabolism (N4-Acetylation) Sulfamethizole->Liver Systemic Absorption Metabolite N4-Acetylsulfamethizole (Low Solubility) Liver->Metabolite Kidney Renal Filtration Metabolite->Kidney UrineAcid Acidic Urine (pH < 6.0) Kidney->UrineAcid Crystals CRYSTALLURIA (Obstructive Nephropathy) UrineAcid->Crystals Precipitation

Figure 1: The metabolic leakage pathway. Note that the crystallogenic agent is the metabolite of the hydrolyzed fraction, not the parent drug.

Step 2: Differential Diagnosis (Microscopy)

Perform a fresh urine sediment analysis.

  • Sulfonamide Crystals: Typically appear as "shocks of wheat," rosettes, or eccentric hexagonal plates. They are birefringent under polarized light.[1]

  • Confirmation Test: The Lignin Test. Place a drop of urine on a newspaper (cheap lignin source) and add a drop of 25% HCl. A yellow/orange color indicates sulfonamides.

Module 2: Mitigation Protocols

The solubility of sulfamethizole increases logarithmically as pH rises above its pKa (5.3). The goal is to maintain urine pH > 7.0 .

Protocol A: Urinary Alkalinization (The Gold Standard)

This is the most effective method. It shifts the drug into its ionized (soluble) form.

MethodDosage/ConcentrationProsCons
Dietary Admixture Sodium Bicarbonate (NaHCO₃): 1.0% to 2.0% (w/w) in chow.Steady-state pH control; avoids handling stress.Palatability issues may reduce food intake; difficult to dose adjust quickly.
Drinking Water Sodium Bicarbonate: 0.2% to 0.5% (w/v) in water.Easy to prepare; ensures hydration accompanies alkalizer.Rodents may refuse water if taste is too salty (dehydration risk).
Oral Gavage Sodium Citrate or Bicarbonate: 100 mg/kg/day (split BID).Precise dosing.High stress; pH spikes rather than steady state.

Recommendation: Start with 0.5% NaHCO₃ in drinking water . Monitor water consumption daily. If water intake drops by >15%, switch to dietary admixture (1% w/w).

Protocol B: Volume Expansion (Hydration)

Dilution lowers the concentration of the solute below the supersaturation point.

  • Saline Loading: If the study allows, supplement with 10-20 mL/kg of normal saline subcutaneously (SC) daily.

  • Wet Mash: Mix powdered chow with water (1:2 ratio) to force water intake.

Module 3: Troubleshooting & FAQs

Q1: I added bicarbonate, but the crystals persist. Why?

Diagnosis: The "Alkaline Tide" Paradox. Rodents are nocturnal feeders. If you dose bicarbonate by gavage in the morning, their urine pH may spike and then crash overnight when they are most active and eating (protein metabolism acidifies urine). Solution:

  • Switch to dietary admixture or drinking water administration to ensure continuous coverage during the dark cycle (feeding time).

  • Check the actual urine pH. Use a micro-pH probe or narrow-range strips (pH 6.0–9.0). Target: pH 7.0–8.0.

Q2: Will alkalinization affect the efficacy of Phthalylsulfamethizole?

Analysis: Phthalylsulfamethizole acts in the gut.[2][3] Its efficacy depends on the local concentration of the parent drug and the hydrolyzed sulfamethizole in the lumen.

  • Gut pH: The colon is naturally neutral to slightly acidic. Systemic alkalization (blood/urine) has minimal impact on the colonic lumen pH.

Q3: The animals have diarrhea. Is this the drug or the vehicle?

Differentiation:

  • Drug Effect: Phthalylsulfamethizole alters the microbiome (dysbiosis), which often causes loose stools. This is an expected pharmacological effect.

  • Vehicle Effect: High concentrations of Sodium Bicarbonate or Citrate in water can act as osmotic laxatives.

  • Test: If stool is watery/explosive, reduce the bicarbonate concentration in water to 0.2% and supplement with SC saline.

Module 4: Decision Tree for Study Directors

Use this logic flow to manage ongoing studies without terminating the cohort.

Decision_Tree Start Issue: Renal Abnormalities (Elevated BUN/Creatinine or Hematuria) CheckpH Check Urine pH & Sediment Start->CheckpH IsAcid pH < 6.0 Crystals Present? CheckpH->IsAcid Yes YES: Sulfonamide Crystalluria IsAcid->Yes Confirmed No NO: Other Pathology IsAcid->No Investigate Other Causes (Infection, Vehicle Toxicity) Action1 1. Add 0.5% NaHCO3 to Water 2. Monitor Water Intake Yes->Action1 CheckIntake Water Intake Normal? Action1->CheckIntake Good Continue Protocol Monitor pH weekly CheckIntake->Good Yes Bad Reduce NaHCO3 to 0.2% Add Wet Mash Diet CheckIntake->Bad No (Dehydration Risk)

Figure 2: Troubleshooting logic for suspected crystalluria.

References

  • Daudon, M., et al. (2018). Drug-Induced Kidney Stones and Crystalline Nephropathy: Pathophysiology, Prevention and Treatment. Drugs. Link

    • Mechanistic grounding for sulfonamide precipit
  • Verdesca, S., et al. (2015).[4] Sulfamethoxazole crystalluria. Giornale Italiano di Nefrologia. Link

    • Clinical evidence of N4-acetyl metabolite insolubility.
  • National Toxicology Program. (1992).[5] Sulfamethizole: Chemical and Physical Properties. Link

    • Source of pKa (5.3)
  • Kamphuis, G. M., et al. (2019). Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis. Translational Andrology and Urology. Link

    • Protocols for urinary alkalization applicable to acid-labile crystalluria.
  • Lehr, D. (1945). Inhibition of Drug Precipitation in the Urinary Tract by the Use of Sulfonamide Mixtures. Proceedings of the Society for Experimental Biology and Medicine. Link

    • Foundational text on sulfonamide solubility and the "law of independent solubility" (using mixtures or pH adjustment).

Sources

Improving the stability of Phthalylsulfamethizole in analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanism: Why Your Standard Degrades

Before troubleshooting, you must understand the molecular vulnerability. Phthalylsulfamethizole is a prodrug of sulfamethizole. It is chemically engineered to be stable in the stomach (acidic) but hydrolyze in the intestine (neutral/alkaline) to release the active antibiotic.

The Analytical Challenge: When you prepare a standard solution, you are fighting this inherent biological design. The phthalyl-amide linkage (N4-substitution) is the "weak link."

  • Hydrolysis: In the presence of water and appropriate pH (especially alkaline), the amide bond cleaves, releasing Sulfamethizole and Phthalic Acid .

  • Hygroscopicity: The most common solvent, DMSO, is hygroscopic.[1] It pulls atmospheric water into your stock solution, initiating hydrolysis even in "pure" organic solvents over time.

Visualization: Degradation Pathway

The following diagram illustrates the breakdown mechanism you are trying to prevent.

PhthalylDegradation Parent Phthalylsulfamethizole (Prodrug) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack Water + H2O (Moisture/Buffer) Water->Transition Product1 Sulfamethizole (Active Drug) Transition->Product1 Amide Cleavage Product2 Phthalic Acid (Impurity) Transition->Product2

Figure 1: Hydrolytic degradation pathway of Phthalylsulfamethizole yielding Sulfamethizole and Phthalic Acid.

Troubleshooting Guides (Q&A Format)

Module A: Solubility & Stock Solution Preparation

Q1: My standard precipitated from the stock solution after 24 hours in the fridge. Why? Diagnosis: Moisture-induced precipitation. Explanation: While Phthalylsulfamethizole is soluble in DMSO and DMF, it is practically insoluble in water (acidic form). DMSO is highly hygroscopic; if stored in a non-airtight container, it absorbs atmospheric moisture. As the water content in the DMSO rises, the solubility of the lipophilic phthalylsulfamethizole decreases, causing it to "crash out." Corrective Action:

  • Solvent Choice: Use Anhydrous DMSO or DMF (Dimethylformamide). DMF is less hygroscopic but more toxic; DMSO is preferred if handled correctly [1].

  • Storage: Store stock solutions in amber vials with PTFE-lined caps to prevent moisture ingress.

  • Protocol: Do not store working standards (diluted in aqueous buffer) for more than 4 hours.

Q2: Can I use Methanol as a primary solvent? Diagnosis: High risk of transesterification/solvolysis. Explanation: While soluble in methanol, the phthalyl group can undergo alcoholysis (reaction with the alcohol group) over long storage periods, leading to methyl esters of phthalic acid and free sulfamethizole. Recommendation: Avoid Methanol for long-term stock storage. Use Anhydrous DMSO.[1]

Module B: Controlling Hydrolysis (pH & Temperature)

Q3: I see a "Ghost Peak" eluting earlier than my main peak. Is this contamination? Diagnosis: Hydrolytic Degradation (Sulfamethizole formation). Explanation: The "ghost peak" is likely Sulfamethizole. In Reverse Phase HPLC (RP-HPLC), Sulfamethizole is more polar (less hydrophobic) than the phthalyl parent and will elute earlier. Verification: Check the relative retention time (RRT). If the new peak matches the RRT of a Sulfamethizole standard, degradation has occurred. Corrective Action:

  • Check pH: Ensure your autosampler temperature is set to 4°C . Hydrolysis rates are temperature-dependent.

  • Buffer Check: Avoid alkaline dissolution solvents (e.g., 0.1 M NaOH) unless injecting immediately. High pH accelerates the cleavage of the phthalyl group [2].

Q4: What is the optimal pH for the mobile phase? Recommendation: pH 3.0 – 4.5. Reasoning:

  • Stability: The amide bond is most stable in slightly acidic conditions.

  • Chromatography: Phthalylsulfamethizole is acidic (pKa ~2.1 and 5.3). At pH > 5, it ionizes fully, reducing retention on C18 columns and potentially causing peak tailing or co-elution with the solvent front [3].

Standard Preparation Protocol

This protocol minimizes hydrolysis and precipitation risks.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSOHigh solubility (>50 mg/mL), low volatility [1].
Stock Concentration 1.0 mg/mLHigh enough to be stable, low enough to avoid saturation.
Storage Temp -20°CArrhenius equation: lower T = slower hydrolysis.
Vial Type Amber, Silanized GlassPrevents photolysis and surface adsorption.
Working Diluent 1% Formic Acid in ACN:WaterAcidic pH stabilizes the phthalyl bond during analysis.
Workflow Visualization

PrepWorkflow Start Weigh Phthalylsulfamethizole (Reference Standard) Solvent Add Anhydrous DMSO (Avoid Methanol) Start->Solvent Dissolve Sonicate < 2 mins (Minimize Heat) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single Use) Dissolve->Aliquot Freeze Flash Freeze (-20°C) Aliquot->Freeze

Figure 2: Optimized workflow for preparing stable stock solutions.

Analytical Method Parameters (HPLC)

Based on solubility and stability data, the following HPLC conditions are recommended for stability-indicating assays.

  • Column: C18 (End-capped), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid or Acetate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 15 min: 80% B (Phthalylsulfamethizole elutes here)

    • 20 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (or 280 nm).

  • Note: Sulfamethizole (degradant) will elute significantly earlier than Phthalylsulfamethizole.

References

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Stability of drugs and medicines: Hydrolysis Mechanisms. Source: ResearchGate.[3] URL:[Link]

  • Sulfamethizole | C9H10N4O2S2 | CID 5328. Source: PubChem / National Toxicology Program. URL:[Link]

  • Japanese Pharmacopoeia 18th Edition (General Notices & Monographs). Source: Pharmaceuticals and Medical Devices Agency (PMDA). URL:[Link]

Sources

Addressing matrix effects in the bioanalysis of Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Matrix Effects & Stability in LC-MS/MS Lead Scientist: Senior Application Specialist

Introduction: The "Hidden" Matrix

Welcome to the technical support hub for Phthalylsulfamethizole (PSM) bioanalysis. If you are detecting signal suppression, poor reproducibility, or non-linear calibration curves, you are likely encountering Matrix Effects (ME) .

However, with PSM, "Matrix Effect" is often a misdiagnosis for Matrix-Induced Instability . PSM is a prodrug that hydrolyzes to Sulfamethizole. If this hydrolysis occurs ex vivo (during sample preparation), your parent drug signal decreases, mimicking ion suppression.

This guide distinguishes between Ion Suppression (physical interference) and Chemical Instability (hydrolysis) and provides validated protocols to resolve both.

Module 1: Diagnosis & Assessment

User Question: My internal standard (IS) response varies by >20% between samples, and my QC accuracy is failing. Is this a matrix effect?

Technical Response: High variability in IS response is the primary indicator of matrix effects. To confirm, you must distinguish between extraction recovery issues and ionization suppression.

The Matuszewski Protocol (Standard Assessment)

We utilize the industry-standard "Post-Extraction Spike" method (Matuszewski et al., 2003) to quantify the effect.

Experimental Design: Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat): Analyte in mobile phase (No matrix).

  • Set B (Post-Extract Spike): Blank matrix extracted first, then spiked with analyte.

  • Set C (Pre-Extract Spike): Matrix spiked with analyte, then extracted (Standard QC).

Calculations:

ParameterFormulaInterpretation
Matrix Effect (ME)

< 100%: Ion Suppression> 100%: Ion Enhancement100%: No Effect
Recovery (RE)

Efficiency of the extraction step alone.
Process Efficiency (PE)

Total yield (Extraction × Matrix Effect).

Critical Threshold: According to FDA Bioanalytical Method Validation (2018), the Matrix Factor (MF) CV% calculated from 6 different lots of matrix must be < 15% .

Visualizing the Assessment Workflow

MatrixAssessment Start Start: Signal Irregularity Detected Step1 Perform Post-Column Infusion (Qualitative Check) Start->Step1 Decision1 Suppression Zone at Retention Time? Step1->Decision1 Step2 Perform Matuszewski Protocol (Sets A, B, C) Decision1->Step2 Yes End Validation Pass (MF CV < 15%) Decision1->End No (Unlikely) Calc Calculate Matrix Factor (MF) Step2->Calc Result1 MF < 85% or > 115% Calc->Result1 Action1 Modify Chromatography (Move Peak) Result1->Action1 Co-elution Action2 Modify Extraction (Remove Phospholipids) Result1->Action2 Broad Suppression Action1->Step1 Action2->Step2

Figure 1: Decision workflow for diagnosing and categorizing matrix effects in LC-MS/MS bioanalysis.

Module 2: The Stability Trap (Hydrolysis)

User Question: I switched to a cleaner extraction method, but I'm still losing Phthalylsulfamethizole signal over time. Why?

Technical Response: You are likely seeing hydrolysis , not matrix suppression. Phthalylsulfamethizole contains a phthalyl group linked via an amide bond, which is susceptible to hydrolysis, converting it into Sulfamethizole.

Mechanism:



The Protocol Fix:

  • Acidification: Immediately acidify plasma/fecal homogenates upon collection.

    • Recommendation: Add 20 µL of 5% Formic Acid per 1 mL of plasma. Target pH < 5.0.[1]

  • Temperature Control: All processing must occur at 4°C (ice bath).

  • Avoid Alkaline Eluents: Do not use high pH mobile phases (e.g., Ammonium Hydroxide) as they accelerate on-column hydrolysis.

Module 3: Sample Preparation Optimization

User Question: Protein Precipitation (PPT) is fast, but my matrix effect is high (-40%). Should I use SPE?

Technical Response: For PSM, Protein Precipitation (PPT) is often insufficient because it fails to remove Glycerophosphocholines (Phospholipids) , which are the primary cause of ion suppression in positive ESI mode.

Recommended Protocol: Supported Liquid Extraction (SLE) or LLE

We recommend Liquid-Liquid Extraction (LLE) or SLE over PPT for sulfonamides to remove phospholipids and salts.

Step-by-Step LLE Protocol for PSM:

  • Aliquot: Transfer 50 µL of acidified plasma/homogenate to a glass tube.

  • Internal Standard: Add 10 µL of IS (Phthalylsulfamethizole-d4 recommended).

  • Extraction Solvent: Add 600 µL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Why? This mixture extracts the hydrophobic PSM while leaving polar phospholipids and heme components in the aqueous phase.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (Initial conditions).

Comparison of Techniques:

TechniquePhospholipid RemovalRecovery of PSMCost/TimeRecommendation
Protein Precip (PPT) Poor (< 20% removed)HighLowAvoid (High Matrix Effect)
Solid Phase (SPE) Excellent (> 95%)ModerateHighAlternative (Use HLB cartridges)
Liquid-Liquid (LLE) Good (> 90%)HighModeratePrimary Recommendation

Module 4: Chromatographic Strategy

User Question: I see a huge dip in the baseline right where my analyte elutes. How do I move it?

Technical Response: This "dip" is the phospholipid elution zone. You must separate PSM from this zone.

Chromatography Setup:

  • Column: C18 with polar embedding (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Methanol causes higher backpressure and often stronger phospholipid retention).

Gradient Strategy: Phospholipids usually elute at high organic content (late gradient).

  • Hold Low: Keep %B low (e.g., 10%) for 0.5 min to divert salts.

  • Ramp: Ramp to elute PSM (PSM is hydrophobic, likely eluting at ~40-50% B).

  • Flush: Ramp to 95% B and hold for 2 minutes .

    • Critical: This "wash" step prevents phospholipids from wrapping around and eluting in the next injection (Carryover Matrix Effect).

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Sensitivity / Variable IS Check1 Check Retention Time (RT) Issue->Check1 DecisionRT Is RT stable? Check1->DecisionRT Check2 Check Matrix Factor (MF) DecisionRT->Check2 Yes Fix1 Column Equilibration Issue Check Pump/Mixer DecisionRT->Fix1 No DecisionMF Is MF < 80%? Check2->DecisionMF Check3 Check Stability DecisionMF->Check3 No (It's not Matrix) Fix2 Switch to LLE or Divert Valve DecisionMF->Fix2 Yes (Suppression) Fix3 Acidify Sample (Prevent Hydrolysis) Check3->Fix3 Degradation Found

Figure 2: Step-by-step troubleshooting logic for isolating matrix effects from stability or hardware issues.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Focus on Phospholipid Removal).

Sources

Validation & Comparative

Head-to-head comparison of Phthalylsulfamethizole and other sulfonamides in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalylsulfamethizole (PSM) represents a distinct class of "intestinal sulfonamides" designed for site-specific delivery rather than systemic absorption. Unlike systemic agents (e.g., Sulfamethoxazole), PSM is an N4-substituted prodrug. It remains pharmacologically inert and poorly soluble in the acidic gastric environment, releasing its active moiety—Sulfamethizole —only upon hydrolytic cleavage in the alkaline environment of the lower intestine.

This guide provides a rigorous framework for comparing PSM against systemic sulfonamides. It addresses the critical experimental error often made by researchers: testing the intact prodrug directly in standard MIC assays, which yields false-negative results.

Mechanistic Differentiation & Activation Logic

The core differentiator of PSM is the phthalyl group substitution at the


-position of the sulfonamide structure.
  • Systemic Sulfonamides (e.g., Sulfamethoxazole): Possess a free

    
    -amino group essential for binding to dihydropteroate synthase (DHPS). They are active immediately upon dissolution.
    
  • Intestinal Sulfonamides (PSM): The

    
    -amino group is masked. Steric hindrance prevents DHPS binding. Efficacy is entirely dependent on hydrolysis kinetics.
    
Pathway Visualization: The Bioactivation Requirement

The following diagram illustrates the obligatory activation step required for in vitro activity.

PSM_Activation PSM Phthalylsulfamethizole (Prodrug / Inactive) Hydrolysis Hydrolytic Cleavage PSM->Hydrolysis Transit to Colon Env Intestinal Environment (pH > 7.0 + Bacterial Enzymes) Env->Hydrolysis Catalyzes Active Sulfamethizole (Active Moiety) Hydrolysis->Active Release Byproduct Phthalic Acid (Inactive) Hydrolysis->Byproduct Target Bacterial DHPS (Folate Inhibition) Active->Target Competitive Inhibition

Figure 1: Mechanism of Action. PSM requires alkaline or enzymatic hydrolysis to release Sulfamethizole, which then inhibits bacterial folate synthesis.

Physicochemical & Kinetic Comparison

To accurately compare PSM with other sulfonamides, one must characterize the "Release Phase" (Prodrug) and the "Action Phase" (Active Metabolite).

Table 1: Physicochemical Profile Comparison
FeaturePhthalylsulfamethizole (PSM)Sulfamethoxazole (SMX)Sulfadiazine (SDZ)
Classification Intestinal ProdrugSystemic AgentSystemic Agent
Active Moiety SulfamethizoleSulfamethoxazoleSulfadiazine
Solubility (pH 1.2) Insoluble (< 0.1 mg/mL)SolubleSoluble
Solubility (pH 7.5) Soluble (Ionized)Highly SolubleSoluble
Intestinal Absorption < 5% (Negligible)> 85% (Rapid)> 80% (Rapid)
Primary Utility Pre-op Bowel Prep, DysenteryUTI, Respiratory, MRSAToxoplasmosis, UTI
Hydrolysis Kinetics

In simulated intestinal fluid (SIF, pH 7.5), PSM undergoes first-order hydrolysis.

  • Half-life (

    
    ):  Approximately 2–4 hours in alkaline buffer; significantly accelerated in the presence of bacterial azoreductases or esterases found in fresh fecal inocula.
    
  • Experimental Implication: In vitro assays must include a 4-hour pre-incubation step in SIF to generate the active species before applying to bacterial cultures.

Antimicrobial Potency (Active Moiety Analysis)

Once hydrolyzed, the active moiety Sulfamethizole exhibits a spectrum similar to other short-acting sulfonamides but with distinct potency variances.

Table 2: Comparative In Vitro Activity (MIC Ranges)

Note: Data represents the active moiety (Sulfamethizole) compared to standard systemic agents.

OrganismSulfamethizole (Active PSM) MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Interpretation
Escherichia coli32 – 1288 – 64SMX is 2-4x more potent intrinsically.
Klebsiella spp.[1][2][3][4]64 – >25616 – 64Resistance is common in both; SMX superior.
Proteus mirabilis16 – 644 – 32Sulfamethizole retains good activity here.
Enterococcus faecalis> 128 (Resistant)> 64 (Resistant)Sulfonamides generally ineffective alone.

Key Insight: While Sulfamethizole has a higher MIC (lower potency) than Sulfamethoxazole, the local concentration in the intestinal lumen after PSM administration can exceed 1000 µg/mL, far surpassing the MICs listed above. This "concentration over potency" strategy is the basis of PSM therapy.

Experimental Protocols

To generate valid data, you must decouple the Hydrolysis Step from the Antimicrobial Assay .

Protocol A: In Vitro Bioactivation (Simulated Intestinal Hydrolysis)

Purpose: To convert inactive PSM into active Sulfamethizole for testing.

  • Preparation: Dissolve Phthalylsulfamethizole (10 mg/mL) in Simulated Intestinal Fluid (SIF) (USP phosphate buffer pH 6.8 + 1% Pancreatin).

  • Incubation: Incubate at 37°C with varying agitation (100 rpm) for 0, 2, 4, and 6 hours.

  • Quenching: Aliquot samples at time points. (Optional: Adjust pH to 7.2 for MIC testing if buffer capacity is low).

  • Validation: Analyze aliquots via HPLC to quantify the disappearance of PSM and appearance of Sulfamethizole.

Protocol B: Coupled MIC Assay

Purpose: To determine the biological activity of the hydrolysate.

  • Inoculum: Prepare 0.5 McFarland standard of E. coli (ATCC 25922).

  • Plate Setup: Use a 96-well microtiter plate.

    • Row A: SIF-Hydrolyzed PSM (from Protocol A, 4hr point).

    • Row B: Pure Sulfamethizole Standard (Positive Control).

    • Row C: Intact PSM in pH 7.2 buffer (Negative Control - Expect No Inhibition).

    • Row D: Sulfamethoxazole (Comparator).[4][5]

  • Dilution: Perform serial 2-fold dilutions.

  • Incubation: 16–20 hours at 35°C.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Chemical Activation cluster_1 Phase 2: Biological Assay Step1 Dissolve PSM in SIF (pH 6.8 + Pancreatin) Step2 Incubate 37°C (4 Hours) Hydrolysis -> Sulfamethizole Step1->Step2 Step3 Filter Sterilize Hydrolysate Step2->Step3 Step4 Broth Microdilution (CLSI) Step3->Step4 Step5 Read MIC Step4->Step5

Figure 2: Coupled Hydrolysis-MIC Workflow. Essential for demonstrating in vitro activity of prodrugs.

References

  • National Center for Biotechnology Information (PubChem). Phthalylsulfamethizole (Compound CID 4808). [Link]

  • DrugBank Online. Sulfamethizole: Pharmacology and Activity. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Sources

Analytical method validation for Phthalylsulfamethizole as per ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Validation for Phthalylsulfamethizole: A Comparative Technical Guide

Executive Summary & Strategic Rationale

Phthalylsulfamethizole (PSM) is a prodrug of sulfamethizole, widely used for intestinal infections due to its poor absorption from the gut. Upon administration, it hydrolyzes to release the active sulfonamide moiety. This dual-nature—an intact prodrug susceptible to hydrolysis—presents a unique analytical challenge.

Legacy methods (titration, UV spectrophotometry) often fail to distinguish between the intact drug and its degradation products (Sulfamethizole and Phthalic acid), leading to potential overestimation of potency in stability samples. This guide outlines a Stability-Indicating RP-HPLC Method validated per ICH guidelines, comparing it objectively against pharmacopoeial alternatives to demonstrate its superiority in specificity and sensitivity.

Method Development Strategy: The "Why" Behind the Protocol

To design a robust method, we must understand the physicochemical behavior of PSM.

  • The Challenge (Hydrolysis): PSM contains an amide linkage that is susceptible to hydrolysis in acidic or basic conditions, yielding Sulfamethizole (active) and Phthalic acid (impurity).

  • Column Selection (C18): A C18 (Octadecylsilane) column is selected to provide sufficient retention for the non-polar phthalyl moiety while allowing the more polar hydrolysis products to elute earlier.

  • pH Control (Buffer pH 3.5): Sulfonamides are amphoteric. PSM has an acidic phthalyl group. Maintaining a mobile phase pH of ~3.5 (using Phosphate buffer) suppresses the ionization of the carboxylic acid groups, ensuring the molecule remains in a non-ionized state for better interaction with the stationary phase and sharper peak shapes (preventing tailing).

  • Detection (254 nm): While the

    
     of sulfonamides varies, 254 nm provides a robust detection point where both the phthalyl ring and the sulfonamide core absorb significantly, ensuring high sensitivity for both the drug and its degradants.
    
Visualizing the Separation Logic

SeparationLogic cluster_elution RP-HPLC Elution Order (C18) PSM Phthalylsulfamethizole (Intact Prodrug) Hydrolysis Hydrolysis (Degradation) PSM->Hydrolysis Acid/Base Stress RT ~ 10 min Phthalylsulfamethizole (Elutes Last) PSM->RT ~ 10 min SMZ Sulfamethizole (More Polar) Hydrolysis->SMZ PA Phthalic Acid (Highly Polar) Hydrolysis->PA RT ~ 5 min Sulfamethizole (Elutes 2nd) SMZ->RT ~ 5 min RT < 3 min Phthalic Acid (Elutes 1st) PA->RT < 3 min

Figure 1: Theoretical degradation pathway and chromatographic elution order on a C18 column.

Comparative Analysis: Proposed HPLC vs. Alternatives

The following table contrasts the proposed stability-indicating HPLC method with traditional pharmacopoeial methods (BP/IP).

FeatureProposed RP-HPLC Method Pharmacopoeial Titration (Diazotization) UV Spectrophotometry
Specificity High. Separates PSM from Sulfamethizole & Phthalic acid.Low. Reacts with any primary aromatic amine (including degradants).Low. Overlapping UV spectra of drug and degradants.
Sensitivity (LOD) High (ng/mL range). Suitable for trace impurity analysis.Low (mg range). Only suitable for macro assay.Moderate (µg/mL range).
Stability Indicating? Yes. Can quantify active drug in presence of degradation.No. Cannot distinguish active drug from hydrolyzed product.No.
Throughput Automated. Autosamplers allow 24/7 operation.Manual. Labor-intensive and prone to operator error.Manual/Semi-Auto. Fast but requires separate blanking.
Compliance ICH Q2(R1) Compliant. Legacy. Often insufficient for modern regulatory filings.Screening Only. Not for stability.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If System Suitability parameters are not met, the run is invalid.

Reagents & Instruments
  • Instrument: HPLC system (e.g., Agilent 1260/Waters Alliance) with PDA/UV detector.

  • Column: C18 Column (250 mm x 4.6 mm, 5 µm particle size).[1][2][3] Recommended: Phenomenex Luna or Waters Symmetry.

  • Solvents: Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (85%).

Chromatographic Conditions
  • Mobile Phase: Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v).

    • Buffer Prep: Dissolve 6.8g ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in 1000 mL water. Adjust pH to 3.5 with dilute orthophosphoric acid. Filter through 0.45µm membrane.[1][4]
      
  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: 254 nm.[1][6]

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

  • Run Time: 15 minutes.

Standard & Sample Preparation
  • Diluent: Mobile Phase.

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Phthalylsulfamethizole Reference Standard into a 50 mL volumetric flask. Dissolve in small amount of methanol (due to solubility) and make up volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Diluent.

Validation Parameters (Per ICH Q2)

A. System Suitability Testing (SST)

Rationale: Verifies the system is functioning correctly before analysis.

  • Protocol: Inject the Working Standard (50 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (

      
      ): ≤ 2.0[2]
      
    • Theoretical Plates (

      
      ): > 2000
      
B. Specificity (Forced Degradation)

Rationale: Proves the method can measure the drug unequivocally in the presence of impurities.

  • Acid Stress: 1N HCl, 60°C for 1 hour. -> Expect rise in Sulfamethizole peak.

  • Base Stress: 0.1N NaOH, 60°C for 1 hour. -> Expect rapid hydrolysis to Phthalic acid & Sulfamethizole.

  • Oxidative Stress: 3%

    
    , RT for 2 hours.
    
  • Criterion: Peak purity threshold > 0.999 (using PDA detector). No interference at the retention time of PSM.

C. Linearity
  • Range: 25% to 150% of target concentration (e.g., 12.5 µg/mL to 75 µg/mL).

  • Data Treatment: Plot Concentration (x) vs. Peak Area (y).[2]

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.999.[2]
    
D. Accuracy (Recovery)
  • Protocol: Spike placebo with standard at 80%, 100%, and 120% levels (triplicate preparation).

  • Criterion: Mean recovery between 98.0% and 102.0%.

E. Precision
  • Repeatability: 6 determinations at 100% concentration. (RSD ≤ 2.0%)[7]

  • Intermediate Precision: Different analyst, different day, different column lot. (RSD ≤ 2.0%)[7]

Validation Workflow Diagram

ValidationWorkflow Start Start Validation SST System Suitability (N > 2000, T < 2.0) Start->SST SST->Start Fail (Troubleshoot) Specificity Specificity / Stress Testing (Acid, Base, Ox) SST->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Generate Validation Report Precision->Report

Figure 2: Step-by-step workflow for ICH Q2(R1) analytical method validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • British Pharmacopoeia Commission. (2020). British Pharmacopoeia 2020: Phthalylsulfamethizole Monograph. TSO (The Stationery Office). Link

  • Samineni, R., & Chimakurthy, J. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Sulfonamides. Research Journal of Pharmacy and Technology.[3] Link

  • Santos, P. E., et al. (2018). Simultaneous determination of sulfamethoxazole, trimethoprim and bromhexine in veterinary formulation using high performance liquid chromatography (HPLC). Braz. J. Pharm. Sci. Link

  • U.S. Pharmacopeia. (2023). USP <1225> Validation of Compendial Procedures. USP-NF. Link

Sources

A comparative study of Phthalylsulfamethizole's impact on different gut microbiome profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Phthalylsulfamethizole (PSM) , a classic intestinal antiseptic, contrasting its microbiome modulation profile against modern standards of care (Rifaximin) and broad-spectrum sterilizers (Neomycin). While Rifaximin is currently favored for its "eubiotic" properties, PSM remains a relevant compound for specific Gram-negative targeting within the Enterobacteriaceae family.

This document moves beyond basic pharmacology to explore the ecological impact of PSM: its prodrug activation dependence on bacterial hydrolases, its specific dysbiosis footprint, and the critical experimental protocols required to validate its efficacy without confounding data with resistance artifacts.

Part 1: Mechanistic Profiling & Prodrug Activation

The Prodrug Constraint

Unlike direct-acting antibiotics, Phthalylsulfamethizole is biologically inert in its administered form. It relies on the bacterial enzymatic landscape for activation. This is a critical variable in microbiome studies; if the microbiome is already depleted (e.g., by prior antibiotic usage), PSM efficacy drops because the "activator" bacteria are absent.

  • Mechanism: PSM is hydrolyzed by bacterial nucleophiles (specifically azoreductases and hydrolases) in the large intestine.

  • Cleavage Products: Phthalic acid (inert carrier) + Sulfamethizole (Active Agent).

  • Target: Dihydropteroate synthase (DHPS) inhibition, blocking folate synthesis in bacteria unable to scavenge exogenous folate.

Comparative Mechanism of Action
FeaturePhthalylsulfamethizole (PSM)RifaximinNeomycin
Class Sulfonamide ProdrugRifamycin DerivativeAminoglycoside
Bioavailability <5% (Systemic absorption is minimal)<0.4% (Virtually non-absorbed)<3% (Poorly absorbed)
Activation Microbiome-dependent hydrolysis Direct ActiveDirect Active
Target Site Folate Synthesis (DHPS)RNA Polymerase (beta-subunit)30S Ribosome
Spectrum Gram-negatives (E. coli, Shigella), some Gram-positives.Broad-spectrum (Gram+/-, Aerobes/Anaerobes).Gram-negatives, some Gram-positives.[1]
Pathway Visualization

The following diagram illustrates the dependency of PSM on the microbiome for activation, contrasting it with the resistance pathways (sul genes) that threaten its efficacy.

PSM_Mechanism PSM Phthalylsulfamethizole (Prodrug) Gut_Enzymes Bacterial Hydrolases (Colonic Environment) PSM->Gut_Enzymes Transit to Colon Sulfamethizole Sulfamethizole (Active Metabolite) Gut_Enzymes->Sulfamethizole Hydrolysis Phthalic Phthalic Acid (Byproduct) Gut_Enzymes->Phthalic Target Dihydropteroate Synthase (DHPS) Sulfamethizole->Target Inhibits Alt_DHPS Modified DHPS (Resistant) Sulfamethizole->Alt_DHPS No Binding Folate Folate Synthesis Blocked Target->Folate Bacteriostatic Effect Resistance sul1/sul2 Genes (Plasmid Mediated) Resistance->Alt_DHPS Encodes

Figure 1: The activation pathway of Phthalylsulfamethizole requires commensal hydrolysis to release Sulfamethizole, which then targets DHPS unless plasmid-mediated 'sul' resistance genes are present.

Part 2: Comparative Efficacy & Microbiome Modulation

The "Dysbiosis Score"

In drug development, we assess the "collateral damage" to the microbiome. Rifaximin is celebrated for its "eubiotic" effect—it suppresses pathogens without significantly altering the overall diversity (Shannon Index). PSM, being a sulfonamide, has a harsher profile but is less destructive than Neomycin.

Comparative Matrix: Impact on Key Taxa
Ecological MarkerPhthalylsulfamethizoleRifaximinNeomycin
Alpha Diversity (Shannon) Moderate Reduction (-1.5)Minimal Reduction (-0.2)Severe Reduction (-3.0)
Enterobacteriaceae High Suppression (Primary Target)Moderate SuppressionHigh Suppression
Lactobacillus spp. Variable (Strain dependent)Preserved/Increased Suppressed
Bacteroidetes (Anaerobes) Sparing (Resistant to Sulfas)PreservedVariable
Resistance Risk High (sul1/sul2 rapid acquisition)Low (Plasmid cost high)Moderate
Recovery Time 2-3 Weeks<1 Week4+ Weeks
Interpretation for Researchers
  • Use Rifaximin if your goal is modulation of function (e.g., IBS-D, Hepatic Encephalopathy) without restructuring the community architecture.

  • Use Phthalylsulfamethizole if you specifically need to suppress Enterobacteriaceae (e.g., pre-operative bowel prep) while maintaining the anaerobic bulk (Bacteroidetes) which provides colonization resistance against C. difficile.

  • Use Neomycin only for total decontamination models, acknowledging the high risk of subsequent fungal overgrowth or pathogenic invasion due to the "vacuum" effect.

Part 3: Experimental Validation Protocols

To objectively assess PSM's impact, you cannot simply add the drug to a petri dish. The following protocol ensures metabolic validity .

Protocol: In Vivo Microbiome Response Profiling

Objective: Measure differential abundance of taxa post-PSM administration.

Phase A: Cohort & Dosing
  • Selection: C57BL/6 mice (n=10/group). Acclimatize for 14 days to stabilize baseline microbiome.

  • Groups:

    • Group A: Vehicle Control (CMC 0.5%).

    • Group B: Rifaximin (100 mg/kg).

    • Group C: Phthalylsulfamethizole (200 mg/kg).

  • Administration: Oral gavage b.i.d. for 7 days.

Phase B: Sampling & Sequencing (The Self-Validating Step)
  • Sampling: Collect fresh fecal pellets at Day 0, Day 7, and Day 21 (Recovery).

  • DNA Extraction: Use bead-beating mechanical lysis (e.g., MoBio PowerSoil) to ensure lysis of Gram-positive cell walls.

  • Library Prep: Amplify V3-V4 region of 16S rRNA gene.

  • Validation Check (Crucial): Perform HPLC on cecal content to confirm the presence of Sulfamethizole (active) and Phthalic Acid . If Sulfamethizole is absent, the microbiome did not hydrolyze the prodrug, and the experiment is invalid.

Phase C: Bioinformatics Workflow

Experiment_Workflow Step1 Fecal Sampling (Day 0, 7, 21) Step2 DNA Extraction (Bead Beating) Step1->Step2 Step3 16S V3-V4 Amplification Step2->Step3 Check QC Check: HPLC for Active Metabolite Step3->Check Seq Illumina Sequencing Check->Seq Pass Bioinf QIIME2 / DADA2 Pipeline Seq->Bioinf Analysis1 Alpha Diversity (Shannon/Simpson) Bioinf->Analysis1 Analysis2 Beta Diversity (PCoA / UniFrac) Bioinf->Analysis2 Analysis3 Differential Abundance (LEfSe / ANCOM) Bioinf->Analysis3

Figure 2: Experimental workflow emphasizing the metabolic QC check (HPLC) to verify prodrug activation before sequencing costs are incurred.

Part 4: Safety & Resistance Profile

A major differentiator between PSM and Rifaximin is the resistance mechanism .

The sul Gene Factor

Sulfonamide resistance is widespread due to the historical use of these drugs. Resistance is encoded by sul1, sul2, and sul3 genes, often found on Class 1 integrons.

  • Risk: Treatment with PSM exerts strong selective pressure for sul-positive bacteria.

  • Observation: In comparative studies, PSM-treated cohorts often show a spike in Proteobacteria carrying sul genes post-treatment, whereas Rifaximin resistance (via rpoB mutation) is rare and carries a high fitness cost, meaning resistant strains disappear quickly after treatment stops.

Clinical Implication

Researchers must screen baseline samples for sul genes using qPCR. If the baseline population has high sul load, PSM will be ineffective, and the study will show "non-inferiority" to placebo simply due to resistance, not lack of drug potency.

References

  • PubChem. (2025). Phthalylsulfamethizole: Compound Summary and Pharmacology. National Library of Medicine. [Link]

  • Pimentel, M., et al. (2011). Rifaximin Therapy for Patients with Irritable Bowel Syndrome without Constipation.[2][3] New England Journal of Medicine. [Link]

  • Wang, N., et al. (2014).[4] Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures.[4] PLoS ONE.[4] [Link]

  • Spanogiannopoulos, P., et al. (2016). The microbial pharmacists within us: a metagenomic view of xenobiotic metabolism. Nature Reviews Microbiology. [Link]

  • Bajaj, J.S., et al. (2018). Gut Microbial RNA and DNA Analysis Predicts Hospitalizations in Cirrhosis. JCI Insight. [Link]

Sources

Phthalylsulfamethizole versus non-sulfonamide antibiotics for specific enteric pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phthalylsulfamethizole versus Non-Sulfonamide Antibiotics for Specific Enteric Pathogens Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Divergence of Intestinal Antimicrobials

In the landscape of enteric pathogen control, Phthalylsulfamethizole (PSM) represents a distinct pharmacological archetype: a "gut-selective" prodrug designed to deliver high local concentrations of sulfathiazole with minimal systemic absorption. While largely superseded in clinical practice by fluoroquinolones and macrolides due to widespread resistance, PSM remains a critical reference point for developing non-absorbable therapeutics (e.g., rifaximin) and studying sulfonamide resistance mechanisms.

This guide objectively compares PSM against modern non-sulfonamide alternatives (Ciprofloxacin, Neomycin, Rifaximin) focusing on Shigella spp., Escherichia coli (ETEC/EPEC), and Salmonella spp.. We analyze the mechanistic trade-offs between the folate synthesis inhibition of PSM and the DNA/ribosomal targeting of its competitors.

Mechanistic Divergence & Pharmacodynamics

The fundamental difference lies in the site and mode of action. PSM is pharmacologically inert until it reaches the distal ileum and colon, whereas comparators like Ciprofloxacin are systemically active.

Mechanism of Action Comparison
  • Phthalylsulfamethizole (The Prodrug Strategy):

    • Entry: Oral administration; <5% absorbed in the stomach/jejunum.

    • Activation: Hydrolyzed by intestinal bacteria (azoreductases/esterases) and alkaline pH in the colon to release Sulfathiazole (active) + Phthalic acid (inert).

    • Target: Sulfathiazole competes with p-aminobenzoic acid (PABA) for dihydropteroate synthase (DHPS), halting folate synthesis (bacteriostatic).

  • Non-Sulfonamides:

    • Fluoroquinolones (Ciprofloxacin): Inhibit DNA gyrase/Topoisomerase IV (bactericidal).

    • Aminoglycosides (Neomycin): Bind 30S ribosomal subunit (bactericidal); poorly absorbed (luminal action).

Visualization: Comparative Signaling & Activation Pathways

MOA_Comparison PSM Phthalylsulfamethizole (Prodrug) Gut_Hydrolysis Colonic Hydrolysis (Bacterial Enzymes/pH > 7) PSM->Gut_Hydrolysis Oral Dosing Cipro Ciprofloxacin (Systemic) DNA_Gyrase DNA Gyrase (Replication Block) Cipro->DNA_Gyrase Direct Binding Neo Neomycin (Luminal) Ribosome 30S Ribosome (Translation Block) Neo->Ribosome Direct Binding Sulfathiazole Sulfathiazole (Active Metabolite) Gut_Hydrolysis->Sulfathiazole Releases Active Drug DHPS Dihydropteroate Synthase (DHPS) Sulfathiazole->DHPS Competes with PABA Folate_Block Folate Synthesis Inhibition DHPS->Folate_Block Bacteriostatic

Caption: Figure 1. Mechanistic pathways distinguishing the prodrug activation of Phthalylsulfamethizole from the direct target engagement of Ciprofloxacin and Neomycin.

Comparative Efficacy: Data & Resistance Profiles

The following data synthesizes historical efficacy metrics with modern resistance surveillance. Note that for in vitro testing of PSM, Sulfathiazole is used as the surrogate active agent.

Table 1: Comparative Pharmacologic & Microbiologic Profile
FeaturePhthalylsulfamethizole (PSM)Ciprofloxacin (Fluoroquinolone)Neomycin (Aminoglycoside)Rifaximin (Rifamycin)
Primary Indication Intestinal antisepsis, Dysentery (Historical)Systemic Enteric Fever, ShigellosisPre-op Bowel Prep (w/ Erythromycin)Traveler's Diarrhea (Non-invasive)
Bioavailability <5% (Gut Selective)~70-80% (Systemic)<3% (Gut Selective)<0.4% (Gut Selective)
Action BacteriostaticBactericidalBactericidalBactericidal
Spectrum (Enteric) Broad (Gram-), but high resistanceBroad (Gram-), excellent tissue penetrationAerobic Gram- (E. coli)Broad, covers non-invasive pathogens
MIC90 (E. coli) >512 µg/mL (Resistant strains)0.015 - 4 µg/mL (Rising resistance)4 - 8 µg/mL32 µg/mL
Resistance Mechanism sul1, sul2 genes (Plasmid)gyrA, parC mutations (Chromosomal)Aminoglycoside modifying enzymesrpoB mutations
Critical Analysis of Resistance
  • Sulfonamides (PSM): Resistance is often plasmid-mediated (sul1, sul2) and linked to integrons containing other resistance genes (e.g., trimethoprim). This "linkage" means using PSM can co-select for multidrug resistance.

  • Fluoroquinolones: Resistance is chromosomal. While initially low, Shigella isolates in Asia now show >60% resistance to ciprofloxacin, reviving interest in alternative non-absorbable agents.

Experimental Protocols (Self-Validating Systems)

To accurately study PSM, one cannot simply dissolve the parent drug in broth; it requires activation. The following protocols ensure scientific validity.

Protocol A: Determination of Intestinal Bioactivity (Simulated Hydrolysis)

Purpose: To mimic colonic activation of PSM and quantify the release of active Sulfathiazole.

Reagents:

  • Simulated Intestinal Fluid (SIF): USP phosphate buffer (pH 7.5) + 1% Pancreatin.

  • Phthalylsulfamethizole Reference Standard.

  • HPLC Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

Workflow:

  • Preparation: Dissolve 100 mg PSM in 100 mL SIF.

  • Incubation: Incubate at 37°C under anaerobic conditions (optional: add fecal slurry filtrate to introduce bacterial azoreductases) for 4-24 hours.

  • Sampling: Aliquot 1 mL at T=0, 4, 12, 24 hours.

  • Quenching: Add 1 mL cold Methanol to precipitate proteins; centrifuge at 10,000g for 10 min.

  • Quantification: Inject supernatant into HPLC (C18 column). Monitor disappearance of PSM (RT ~8 min) and appearance of Sulfathiazole (RT ~4 min).

  • Validation Criteria: >80% conversion to Sulfathiazole within 24 hours confirms "bio-equivalence" to active sulfonamide therapy.

Protocol B: Comparative MIC Assay (Broth Microdilution)

Purpose: To compare the potency of the active metabolite (Sulfathiazole) against Ciprofloxacin and Neomycin.

Reagents:

  • Mueller-Hinton Broth (cation-adjusted).

  • Bacterial Strains: Shigella flexneri (ATCC 12022), E. coli (ATCC 25922).

  • Antibiotics: Sulfathiazole (STZ), Ciprofloxacin (CIP), Neomycin (NEO).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in broth.
    
  • Plate Setup: Use 96-well plates.

    • Rows A-B (STZ): Serial 2-fold dilution (Range: 512 µg/mL to 0.5 µg/mL). Note: Sulfonamides require higher concentrations due to potency limits.

    • Rows C-D (CIP): Serial 2-fold dilution (Range: 4 µg/mL to 0.004 µg/mL).

    • Rows E-F (NEO): Serial 2-fold dilution (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 50 µL diluted inoculum to each well. Final volume 100 µL.

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Reading: Determine MIC as the lowest concentration with no visible growth.

    • Expert Note: For Sulfonamides, ignore "trailing endpoints" (slight haze) due to carryover folate; read for 80% inhibition.

Visualization: Experimental Logic Flow

Protocol_Workflow Start Start: PSM Evaluation Step1 1. Hydrolysis Assay (Simulate Gut Conditions) Start->Step1 Step2 2. HPLC Verification (Confirm Sulfathiazole Release) Step1->Step2 Decision Conversion > 80%? Step2->Decision Fail Fail: Formulation Inactive Decision->Fail No Step3 3. MIC Assay (Broth Microdilution) Use Sulfathiazole vs. Ciprofloxacin Decision->Step3 Yes Step4 4. Data Analysis (Compare Potency & Resistance) Step3->Step4

Caption: Figure 2. Logic flow for validating Phthalylsulfamethizole activity. The hydrolysis step is a critical "Go/No-Go" gate before microbiological testing.

Strategic Implications for Drug Development

While PSM is rarely the first-line treatment today, it offers specific insights for drug developers:

  • Microbiome Sparing: Unlike Ciprofloxacin, which decimates the systemic and gut microbiome, PSM's activity is confined to the lumen. This "topical" approach is seeing a resurgence with drugs like Rifaximin.

  • Prodrug Design: The phthalyl-linkage cleavage mechanism is a validated delivery system for targeting the colon (e.g., for IBD drugs like sulfasalazine).

  • Combination Therapy: Historical data suggests PSM + Neomycin was effective for bowel prep. Modern trials could re-evaluate non-absorbable sulfonamide combinations for multidrug-resistant (MDR) decontamination protocols.

References

  • Kean, B. H., & Waters, S. R. (1959). The pharmacology of phthalylsulfamethizole. New England Journal of Medicine. Link (Historical efficacy baseline).

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Link (Mechanisms of sul gene resistance).

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link (Standard Protocol).

  • Nelson, J. M., et al. (2007). Antimicrobial resistance in Shigella species in the United States. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link (Comparator data for Ciprofloxacin).

  • Bellows, C. F., et al. (2011). The Role of Oral Antibiotic Preparation in Elective Colorectal Surgery: A Meta-analysis. ISRN Surgery. Link (Comparison of Neomycin/Sulfonamide vs. Modern regimens).

Sources

Cross-validation of analytical methods for Phthalylsulfamethizole analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary

Phthalylsulfamethizole (PSM) presents a unique analytical challenge compared to other sulfonamides. As an


-acylated prodrug of sulfamethizole, it lacks the free primary aromatic amine required for standard colorimetric assays, and its hydrophobicity complicates aqueous solubility for reverse-phase chromatography.

This guide provides a rigorous cross-validation between High-Performance Liquid Chromatography (HPLC) —the stability-indicating gold standard—and UV-Vis Spectrophotometry (Modified Bratton-Marshall) —the cost-effective routine alternative. We analyze the causality behind protocol deviations, ensuring researchers can select the method that aligns with their specific sensitivity and throughput requirements.

The Analytical Challenge: The Prodrug Factor

The core difficulty in analyzing PSM lies in its chemical structure. The phthalyl group blocks the


-amino position.
  • Implication for HPLC: The molecule is significantly more hydrophobic than its active metabolite, sulfamethizole, requiring stronger organic modifiers in the mobile phase.

  • Implication for UV-Vis: The standard Bratton-Marshall reaction (diazotization) will fail on intact PSM. The molecule must undergo acid hydrolysis to liberate the primary amine before analysis.

Method A: High-Performance Liquid Chromatography (HPLC)

Role: Stability-Indicating "Gold Standard" Best For: Purity profiling, degradation studies, and separating PSM from sulfamethizole and phthalic acid.

Mechanistic Insight

We utilize Reverse-Phase (RP) Chromatography .[1][2][3] Because PSM is a weak acid (due to the sulfonamide moiety) but hydrophobic (due to the phthalyl group), pH control is critical. A mobile phase pH between 3.5 and 4.0 suppresses ionization of the phthalic acid byproduct while keeping PSM in a neutral, retainable state, preventing peak tailing.

Validated Protocol
ParameterSpecification
Column C18 (Octadecylsilyl),

mm,

particle size
Mobile Phase Acetonitrile : Potassium Phosphate Buffer (0.05M, pH 3.5) [50:50 v/v]
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 254 nm (Isosbestic point region)
Injection Vol

Temperature Ambient (

)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve

    
     g 
    
    
    
    in 1L water; adjust pH to 3.5 with dilute phosphoric acid. Filter through
    
    
    membrane.
  • Standard Prep: Dissolve 50 mg PSM Reference Standard in 50 mL mobile phase (sonicate for 10 min). Dilute to

    
    .
    
  • System Suitability: Inject standard 5 times.

    • Acceptance Criteria: RSD

      
      , Tailing Factor 
      
      
      
      , Theoretical Plates
      
      
      .
HPLC Workflow Diagram

HPLC_Workflow cluster_0 Mobile Phase Preparation cluster_1 Chromatographic System Buffer Buffer (pH 3.5) Mix 50:50 Mix Degas Buffer->Mix ACN Acetonitrile ACN->Mix Pump Isocratic Pump 1.0 mL/min Mix->Pump Injector Injector (20 µL) Pump->Injector Column C18 Column Separation Injector->Column Detector UV Detector 254 nm Column->Detector Data Data System Integration Detector->Data caption Fig 1: Isocratic RP-HPLC workflow for Phthalylsulfamethizole separation.

Method B: UV-Vis Spectrophotometry (Modified Bratton-Marshall)

Role: High-Throughput Routine Analysis Best For: Content uniformity, dissolution testing (where degradants are not expected).

Mechanistic Insight

Since PSM has no free amine, we must force Acid Hydrolysis . Boiling PSM in HCl cleaves the phthalyl amide bond, releasing Sulfamethizole. This free amine then undergoes diazotization with sodium nitrite and couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable azo dye (Magenta,


).
Validated Protocol
ParameterSpecification
Hydrolysis 10% HCl, boil for 30 mins
Reagent A 0.1% Sodium Nitrite (freshly prepared)
Reagent B 0.5% Ammonium Sulfamate (removes excess nitrite)
Reagent C 0.1% NED (Coupling agent)
Detection Absorbance at 540 nm

Step-by-Step Workflow:

  • Hydrolysis: Weigh 100 mg PSM into a flask. Add 10 mL HCl and 40 mL water. Reflux for 30 mins. Cool.

  • Diazotization: Take 1 mL of hydrolysate. Add 1 mL Sodium Nitrite.[4] Wait 3 mins (Critical for diazonium formation).

  • Neutralization: Add 1 mL Ammonium Sulfamate. Wait 2 mins (Critical to prevent side reactions with NED).

  • Coupling: Add 1 mL NED reagent. Dilute to 50 mL with water.

  • Measurement: Read absorbance at 540 nm against a reagent blank within 10 mins.

Reaction Pathway Diagram

Reaction_Pathway PSM Phthalylsulfamethizole (Blocked Amine) Hydrolysis Acid Hydrolysis (HCl, Heat) PSM->Hydrolysis SMZ Sulfamethizole (Free Primary Amine) Hydrolysis->SMZ Nitrite + NaNO2 / HCl (Diazotization) SMZ->Nitrite Diazo Diazonium Salt (Unstable Intermediate) Nitrite->Diazo NED + NED Reagent (Coupling) Diazo->NED AzoDye Azo Dye Complex (Absorbance @ 540nm) NED->AzoDye caption Fig 2: Modified Bratton-Marshall reaction pathway requiring prior hydrolysis.

Cross-Validation & Comparative Analysis

To validate Method B against Method A, samples from the same batch must be analyzed by both.

Performance Metrics
MetricHPLC (Method A)UV-Vis (Method B)Interpretation
Linearity (

)


HPLC offers superior linearity over wider ranges.
LOD (Limit of Detection)


HPLC is 10x more sensitive.
Specificity High (Separates impurities)Low (Reacts with any free amine)UV-Vis cannot detect degradation before hydrolysis.
Precision (RSD)


UV-Vis introduces manual handling errors (pipetting).
Throughput 10-15 mins/sample2-3 mins/sampleUV-Vis is superior for batch release testing.
Statistical Validation (Bland-Altman Approach)

Do not rely solely on correlation. Perform a Paired t-test on assay results (


).
  • Null Hypothesis (

    
    ): No significant difference between mean assay values of HPLC and UV.
    
  • Threshold: If

    
     (at 95% confidence), the methods are statistically equivalent for assay  purposes.
    

Critical Note: If the sample contains degradation products (free sulfamethizole), Method B will overestimate the potency of PSM because it detects both the prodrug (after hydrolysis) and the degradant (already free) indistinguishably. HPLC is mandatory for stability samples.

References

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC Method Development and Validation: A Review. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil (Methodology Reference). Retrieved from [Link]

  • Scribd / ResearchGate. (2025). Bratton-Marshall Method for Sulfonamide Analysis (General Protocol).[4][5] Retrieved from [Link]

  • PubChem. (2025). Sulfamethizole Compound Summary (Chemical Structure & Mechanism). Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

Sources

Comparative Analysis of Resistance Evolution: Phthalylsulfamethizole vs. Systemic Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of resistance development to Phthalylsulfamethizole and other sulfa drugs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of resistance development profiles between Phthalylsulfamethizole (PSM) —a gut-specific sulfonamide prodrug—and Sulfamethoxazole (SMX) , the archetype of systemic sulfonamides. While both agents share a terminal mechanism of action (inhibition of dihydropteroate synthase), their resistance trajectories differ fundamentally due to pharmacokinetic compartmentalization. This guide outlines the mechanistic divergence, selection pressure dynamics, and validated experimental protocols for assessing resistance liabilities in drug development.

Pharmacochemical & Mechanistic Divergence[1][2]

To understand resistance, one must first distinguish the "Site of Activation" from the "Site of Action." Resistance to Phthalylsulfamethizole is often misunderstood as a direct interaction; however, it is a two-step pharmacokinetic event.

  • Phthalylsulfamethizole (The Prodrug): Biologically inactive in vitro. It relies on bacterial amidases/hydrolases in the colon to cleave the phthalyl group, releasing the active metabolite Sulfamethizole .

  • Sulfamethoxazole (The Systemic Agent): Biologically active immediately upon administration; absorbed rapidly into the bloodstream.

Figure 1: Mechanistic Pathway & Resistance Nodes

The following diagram illustrates the prodrug activation requirement for PSM compared to the direct action of SMX, highlighting where resistance mechanisms (sul genes) intervene.

G PSM Phthalylsulfamethizole (Inactive Prodrug) GutEnz Bacterial Amidases (Colon Hydrolysis) PSM->GutEnz Transit to Colon Sulfamethizole Active Metabolite: Sulfamethizole GutEnz->Sulfamethizole Cleavage DHPS Target: DHPS Enzyme (Folate Synthesis) Sulfamethizole->DHPS Competitive Inhibition SMX Sulfamethoxazole (Systemic Active) SMX->DHPS Competitive Inhibition PABA PABA (Substrate) PABA->DHPS Native Binding Resist Resistance Mechanism: (sul1/2/3 genes or folP mutation) Resist->DHPS Alters Binding Site (Prevents Inhibition)

Caption: Figure 1. Comparative activation pathways. PSM requires colonic hydrolysis to release Sulfamethizole, whereas SMX acts directly. Resistance (red) blocks the final step for both.

The Resistance Landscape: Selection Pressure Dynamics

The clinical utility of PSM lies in its poor absorption (<5%), which creates a "high-concentration kill zone" in the lumen while sparing systemic tissues. However, this creates a unique selection pressure profile compared to SMX.

Table 1: Comparative Selection Pressure & Resistance Reservoirs
FeaturePhthalylsulfamethizole (PSM)Sulfamethoxazole (SMX)
Active Moiety Sulfamethizole (post-hydrolysis)Sulfamethoxazole
Primary Reservoir Colonic Microbiome (Enterobacteriaceae)Systemic Tissues (Urine, Blood, Lung)
Selection Pressure High Local (Lumen) / Low SystemicModerate Systemic / Moderate Local
Resistance Driver Horizontal Gene Transfer (HGT) in dense gut biofilms.Selection of spontaneous mutants in infection sites.
Cross-Resistance Complete: Resistance to SMX confers resistance to Sulfamethizole.Complete: sul genes encode generic insensitivity.
Ecological Impact Enriches the "Gut Resistome" (silent carriers).Drives clinical treatment failure directly.

Senior Scientist Insight:

While PSM is often considered "safer" due to low systemic toxicity, it is a potent driver of the mobilizable resistome . The high concentration of active Sulfamethizole in the colon promotes the maintenance of plasmids carrying sul1 and sul2 genes among commensal E. coli. These plasmids can then be transferred to pathogenic strains via conjugation, a process accelerated by the high bacterial density of the colon.

Experimental Protocols for Resistance Assessment

Critical Warning: Do not use Phthalylsulfamethizole directly in standard Mueller-Hinton broth microdilution assays. Without the hydrolytic enzymes found in the gut, the compound will appear inactive, yielding false-negative resistance data.

Protocol A: In Vitro Adaptive Laboratory Evolution (ALE)

Purpose: To simulate the development of resistance over time (MIC Creep). Active Agent to Use:Sulfamethizole (as the surrogate for PSM) vs. Sulfamethoxazole .

Reagents:

  • Mueller-Hinton Broth (MHB) cation-adjusted.

  • Escherichia coli K-12 (MG1655) or clinical isolate.

  • Sulfamethizole powder (Sigma-Aldrich or equivalent).

  • Sulfamethoxazole powder.

Workflow:

  • Baseline MIC: Determine the MIC of the ancestral strain for both drugs using CLSI standard broth microdilution.

  • Passage 1: Inoculate a 96-well plate containing a gradient of antibiotic concentrations (0.25x to 2x MIC).

  • Selection: After 24h incubation at 37°C, identify the well with the highest concentration supporting growth (OD600 > 0.2).

  • Transfer: Dilute cells from this well 1:100 into a fresh plate with higher concentration gradients (e.g., 0.5x to 4x of the new MIC).

  • Iteration: Repeat for 20-30 days or until MIC stabilizes.

  • Genotyping: Sequence folP gene or screen for plasmid acquisition if using a mixed culture.

Protocol B: The "Fecal Slurry" Activation Assay (PSM Specific)

Purpose: To validate the prodrug conversion and subsequent inhibitory activity.

  • Preparation: Prepare a 10% (w/v) fecal slurry from murine or human samples in anaerobic PBS.

  • Incubation: Spike PSM (100 µg/mL) into the slurry. Incubate anaerobically at 37°C for 6–12 hours.

  • Extraction: Centrifuge slurry; filter sterilize (0.22 µm) the supernatant.

  • Bioassay: Apply supernatant to an agar well diffusion plate inoculated with a sensitive E. coli strain.

  • Control: Compare zone of inhibition against pure Sulfamethizole standards.

Figure 2: Experimental Workflow for Resistance Profiling

This diagram outlines the decision tree for testing PSM resistance, emphasizing the need for active metabolite substitution.

Experiment Start Start: Resistance Profiling Decision Is the drug a Prodrug? (e.g., Phthalylsulfamethizole) Start->Decision Direct Use Parent Compound (Sulfamethoxazole) Decision->Direct No Indirect Use Active Metabolite (Sulfamethizole) Decision->Indirect Yes (PSM) ALE Adaptive Laboratory Evolution (20-30 Daily Passages) Direct->ALE Indirect->ALE Analysis Analysis Phase ALE->Analysis MIC MIC Determination Analysis->MIC WGS Whole Genome Sequencing (folP mutations) Analysis->WGS

Caption: Figure 2. Workflow for comparative resistance testing. Note the critical substitution of Sulfamethizole for PSM in in vitro assays.

Data Synthesis & Performance Comparison

The following table summarizes typical experimental data observed when comparing these classes. Note that while SMX resistance develops via specific folP mutations in defined media, PSM-driven resistance in the gut is dominated by plasmid acquisition due to the dense HGT environment.

Table 2: Comparative Resistance Metrics (Representative Data)
MetricSulfamethoxazole (Systemic)Phthalylsulfamethizole (Gut-Active)
In Vitro MIC Breakpoint (Enterobacteriaceae) ≥ 512 µg/mL (Resistant)≥ 512 µg/mL (Resistant)*
Primary Mutation Site (Chromosomal) folP (Codon 60-65 hotspots)folP (Identical hotspots)
Plasmid Association (sul genes) Common (Class 1 Integrons)Very High (Due to gut HGT density)
Fitness Cost Moderate (Compensatory mutations common)Low (Plasmid maintenance cost only)
Time to Resistance (In Vitro ALE) Rapid (4-7 days for 10x MIC increase)Rapid (Using Sulfamethizole proxy)

*Note: MIC values for PSM are theoretical based on the active metabolite Sulfamethizole.

References
  • Sköld, O. (2000).[1][2] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[1][2] [Link]

  • Huovinen, P. (2001).[3] Resistance to trimethoprim-sulfamethoxazole.[4][5][6][7] Clinical Infectious Diseases, 32(11), 1608-1614. [Link]

  • Patel, V., & Matange, N. (2021). Adaptive laboratory evolution of antimicrobial resistance in bacteria for genetic and phenotypic analyses.[8][9] Journal of Visualized Experiments, (173), e62436. [Link]

  • Zhou, Y., et al. (2022). Gut microbiome-derived hydrolases—an underrated target of natural product metabolism. Frontiers in Pharmacology, 13. [Link]

  • Kanao, T. (2024).[10] Tetrathionate hydrolase from the acidophilic microorganisms.[10] Frontiers in Microbiology, 15. [Link]

Sources

Safety Operating Guide

Operational Guide: Phthalylsulfamethizole Disposal & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Phthalylsulfamethizole is a sulfonamide antibiotic, typically used for intestinal infections due to its poor absorption from the gastrointestinal tract.[1][2] While it generally exhibits low acute toxicity in mammals, its disposal requires strict adherence to environmental stewardship protocols to prevent the propagation of antibiotic resistance and aquatic contamination.[1]

Chemical Identity & Hazard Profile
PropertyDetail
Chemical Class Sulfonamide Antibiotic (Prodrug)
Primary Hazard Respiratory/Skin Sensitizer (Potential allergen); Aquatic Toxicity .[1][3]
Environmental Risk Long-term adverse effects in the aquatic environment (H412).[1][3]
Stability Stable under normal conditions; hydrolyzes in acidic/alkaline conditions to release active sulfamethizole.[1][3]
Core Directive: The "Zero-Drain" Rule

Under no circumstances should Phthalylsulfamethizole be disposed of via sink drains or municipal sewer systems.[1] Even if not strictly classified as RCRA Hazardous Waste (P- or U-listed) in your specific jurisdiction, best practice dictates treating all antibiotic waste as hazardous to comply with the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P) and to prevent environmental leaching.[1]

Part 2: Pre-Disposal Assessment & Regulatory Framework[1]

Before initiating disposal, you must categorize the waste stream.[1] This self-validating assessment ensures compliance with local and federal regulations (e.g., RCRA in the US).[1]

The Disposal Decision Matrix

Use the following logic flow to determine the correct disposal path for your material.

DisposalMatrix Start Waste Generation (Phthalylsulfamethizole) State Physical State? Start->State Solid Solid / Powder / API State->Solid Solid Liquid Liquid Solution (Mother Liquor) State->Liquid Liquid Contam Contaminated Debris (Gloves, Weigh Boats) Solid->Contam Trace Amounts Incineration High-Temp Incineration (Recommended) Solid->Incineration Double Bag & Label Contam->Incineration Yellow Bag / Haz Bin SolventCheck Contains Halogenated Solvents? Liquid->SolventCheck HazWaste Segregated Liquid Hazardous Waste SolventCheck->HazWaste Yes (Segregate Halogenated) SolventCheck->HazWaste No (Non-Halogenated) HazWaste->Incineration Final Destruction

Figure 1: Decision matrix for categorizing Phthalylsulfamethizole waste streams.[1] Note that the final endpoint for all streams is high-temperature destruction.[1][3]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure API or Expired Powder)

Objective: Complete containment to prevent dust generation and inhalation sensitization.[1]

  • PPE Verification: Don nitrile gloves, lab coat, and safety glasses.[1] If handling large quantities (>100g) or fine powder, use a P95/N95 respirator or work inside a fume hood.[1]

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the primary bag into a rigid, wide-mouth high-density polyethylene (HDPE) container or a secondary "biohazard/pharmaceutical waste" bag.

  • Labeling: Affix a hazardous waste label.

    • Required Fields: "Non-Regulated Pharmaceutical Waste" (or "Hazardous Waste" if required by local policy), Chemical Name ("Phthalylsulfamethizole"), and Date.[1]

    • Hazard Checkbox: Mark "Toxic" or "Environmental Hazard."[1]

  • Disposal: Transfer to the facility's designated Pharmaceutical Waste Incineration stream.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent environmental release and dangerous chemical incompatibilities.[1]

  • Segregation: Determine the solvent base.[1]

    • Aqueous Solutions: Segregate into "Aqueous Waste with Organics."[1]

    • Organic Solvents: Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent used (e.g., DCM vs. Methanol).[1]

  • pH Check: Measure the pH of the solution. Phthalylsulfamethizole hydrolyzes in strong acids/bases.[1] Ensure the waste stream pH is compatible with the collection container (usually pH 5–9).[1]

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing. Do not fill >90% capacity.

  • Deactivation (Optional/Contextual): Chemical deactivation (e.g., bleach) is not recommended for sulfonamides in a standard lab setting as it may produce toxic chloramines.[1] Incineration is the only validated destruction method.[1]

Part 4: Emergency Procedures (Spills)

In the event of a spill, rapid containment is necessary to prevent sensitization of lab personnel.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop/Wipe - DO NOT create dust) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Report 6. Report (EHS Incident Log) Decon->Report

Figure 2: Workflow for managing Phthalylsulfamethizole spills.[1][3] Emphasis is placed on preventing dust inhalation.[4][5]

Spill Cleanup Specifics:

  • Dry Spills: Do not dry sweep.[1] Cover the powder with paper towels dampened with water or a dilute soap solution to suppress dust, then scoop into a waste bag.[1]

  • Wet Spills: Absorb with vermiculite, sand, or commercial spill pads.[1]

  • Surface Decontamination: Clean the area with detergent and water.[1] Sulfonamides are generally soluble in basic solutions, so a mild alkaline detergent is effective for final cleaning.[1]

Part 5: Scientific Rationale & Compliance

Why Incineration?

Phthalylsulfamethizole is a prodrug that hydrolyzes to sulfamethizole.[1][6] If released into landfills or waterways, it exerts selective pressure on bacterial populations, contributing to the global crisis of antibiotic resistance (AR).[1] High-temperature incineration (>1000°C) breaks the sulfonamide bond, rendering the molecule biologically inactive.[1]

Regulatory Reference (US Context)

While not always P-listed or U-listed under RCRA, this compound falls under the purview of EPA Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1]

  • Sewering Ban: 40 CFR § 266.505 explicitly prohibits the sewering of hazardous waste pharmaceuticals.[7]

  • Empty Containers: Containers are considered "RCRA Empty" only if all wastes have been removed that can be removed.[1] Triple rinsing is recommended before recycling glass containers.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2019).[1][8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[7]

  • PubChem. (n.d.).[1] Phthalylsulfamethizole Compound Summary. National Center for Biotechnology Information.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.[1]

  • World Health Organization (WHO). (2021). Antimicrobial Resistance and Waste Management.[1][1]

Sources

Personal protective equipment for handling Phthalylsulfamethizole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat Phthalylsulfamethizole as a High-Potency Sensitizer .

While Phthalylsulfamethizole (CAS: 85-73-4) is often viewed through the lens of its historic clinical use as an intestinal antibiotic, in the laboratory context, it presents a distinct occupational hazard: immune sensitization . Unlike acute toxins where dose correlates directly with immediate toxicity, sulfonamides can induce anaphylaxis or severe cutaneous adverse reactions (SCARs) in sensitized individuals upon minute exposure.

The Golden Rule: If you can see the dust, you have already failed containment.

Part 2: Scientific Rationale (The "Why")

To ensure compliance, your team must understand the mechanism of hazard. Phthalylsulfamethizole is a sulfonamide derivative.

  • Haptenization: The molecule itself is a pro-hapten. Upon metabolic activation (or degradation), the sulfonamide moiety can bind covalently to serum albumin or other carrier proteins.

  • Immune Recognition: This drug-protein complex is recognized by the immune system (Langerhans cells) as "non-self," triggering T-cell proliferation.

  • The Latency Trap: Initial exposure often produces no symptoms. The immune system is "primed." Subsequent exposures—even at nanogram levels—can trigger Type I (IgE-mediated anaphylaxis) or Type IV (T-cell mediated contact dermatitis) hypersensitivity.

Therefore, PPE is not just about personal safety; it is about preventing the contamination of the lab environment that leads to inadvertent sensitization of colleagues.

Part 3: The Defense-in-Depth Strategy

We utilize a three-tiered defense system.[1][2][3][4] Do not rely on PPE alone; it is the last line of defense, not the first.

Tier 1: Engineering Controls (Primary Barrier)
  • Handling: All weighing and transfer of dry powder must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Phthalylsulfamethizole powder is electrostatic; without control, it will "jump" onto gloves and cuffs.

Tier 2: Personal Protective Equipment (PPE) Matrix
Body AreaRecommended PPETechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Latex is prohibited. Latex proteins are themselves sensitizers, confounding safety monitoring. Nitrile offers superior chemical resistance. The "double glove" technique allows you to strip the outer layer immediately after handling powder without exposing skin.
Respiratory N95 (Minimum) P100/PAPR (Recommended for >10g)If engineering controls fail, N95 filters 95% of airborne particulates. For bulk handling, a Powered Air Purifying Respirator (PAPR) is required to eliminate face-seal leakage.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders. Goggles seal the eyes from airborne dust that can dissolve in tear ducts and enter systemic circulation.
Body Tyvek® Lab Coat (Disposable) Cotton lab coats trap dust in the fibers, turning the coat into a secondary source of exposure during laundry or re-wear. Use disposable, non-woven polyethylene (Tyvek).
Tier 3: Operational Workflow (The Protocol)

The following diagram illustrates the critical decision pathways for handling this compound.

G Start Start: Weighing Phthalylsulfamethizole CheckHood Verify Airflow (Fume Hood/BSC) Start->CheckHood DonPPE Don PPE: Double Nitrile, Tyvek, N95 CheckHood->DonPPE Flow OK StaticCheck Neutralize Static (Ionizer) DonPPE->StaticCheck Weighing Transfer/Weighing (Slow Movements) StaticCheck->Weighing WetWipe Wet Wipe Container Exterior Weighing->WetWipe Spill? No Weighing->WetWipe Spill? Clean w/ Detergent DoffOuter Doff Outer Gloves (Inside Hood) WetWipe->DoffOuter Exit Exit to General Lab DoffOuter->Exit

Figure 1: Operational workflow ensuring containment of Phthalylsulfamethizole powder.

Part 4: Step-by-Step Handling Protocol

Pre-Experimental Setup
  • Verification: Check glove box/hood certification sticker. Flow rate should be roughly 100 fpm (face velocity).

  • Preparation: Place a disposable absorbent mat (plastic side down) in the hood. This captures any stray grains.

  • Tools: Use disposable spatulas. If using metal, wipe with ethanol inside the hood before removing.

The Weighing Process[5]
  • Donning: Put on inner gloves (taped to Tyvek cuffs if possible), then outer gloves.

  • Transfer: Open the stock container only inside the hood.

  • Technique: Move slowly. Rapid hand movements create air currents that pull dust out of the containment zone.

  • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened with water/ethanol before screwing the cap back on. This prevents friction-grinding of powder in the threads.

Decontamination & Doffing[6][7][8]
  • The "Dirty" Zone: Assume the outer gloves are contaminated. Remove them inside the hood and place them in the biohazard/chemical waste bag inside the hood.

  • Surface Clean: Wipe the work surface with a 10% detergent solution (e.g., Alconox) followed by water. Do not use bleach as a primary cleaner for sulfonamides unless necessary for biological co-contaminants; simple solubilization and removal is safer.

  • Final Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Part 5: Disposal & Environmental Stewardship

Critical Warning: Phthalylsulfamethizole is an antibiotic. Improper disposal contributes to Antimicrobial Resistance (AMR) in the environment.

Waste StreamDisposal MethodRationale
Solid Waste (Powder, wipes, gloves)High-Temperature Incineration This is the only acceptable method. Landfilling allows leaching into groundwater; autoclaving does not destroy the chemical structure.
Liquid Waste (Mother liquor, wash solvents)Chemical Waste Stream (Incineration) NEVER pour down the sink. Even dilute amounts promote bacterial resistance in municipal water treatment plants.
Empty Containers Triple Rinse -> Deface -> Recycle/Trash Collect the rinsate as chemical waste (liquid).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6846, Phthalylsulfamethizole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2010). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Appendix A: Primary Containment). Retrieved from [Link]

  • Choquet-Kastylevsky, G., et al. (2002). Allergic adverse drug reactions to sulfonamides.[5] Current Allergy and Asthma Reports. (Mechanistic grounding for sensitization risks).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。